molecular formula C21H26O2 B12415937 Mestranol-d2

Mestranol-d2

Cat. No.: B12415937
M. Wt: 312.4 g/mol
InChI Key: IMSSROKUHAOUJS-UVMSGXEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mestranol-d2 is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2

InChI Key

IMSSROKUHAOUJS-UVMSGXEJSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@@]1(C#C)O)C)C=CC(=C4)OC)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestranol-d2 is the deuterium-labeled form of Mestranol (B1676317), a synthetic estrogen that has been historically used in oral contraceptives. As a stable isotope-labeled internal standard, this compound is a critical tool in quantitative analytical methods such as mass spectrometry, enabling precise and accurate measurement of Mestranol levels in biological matrices. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data for its non-labeled analog, Mestranol. It also details the experimental protocols for the characterization and quantification of this compound and illustrates its metabolic pathway and a general analytical workflow.

Core Physical and Chemical Properties

This compound is structurally identical to Mestranol, with the exception of two deuterium (B1214612) atoms, which replace two hydrogen atoms. This isotopic substitution results in a slightly higher molecular weight but has a negligible effect on the compound's chemical reactivity and most of its physical properties.

Physical Properties

The physical characteristics of this compound are primarily extrapolated from data available for Mestranol.

PropertyValueSource
Appearance White to off-white solid/crystalline powder[1][2][3]
Melting Point 150.5 - 155 °C (for unlabeled Mestranol)
Solubility DMSO: 33.33 mg/mL (106.68 mM) (with ultrasonic treatment) Ethanol: 24 mg/mL (77.31 mM) Water: < 0.1 mg/mL (insoluble)[1][4]
Optical Activity [α]15/D +3°, c = 2 in dioxane (for unlabeled Mestranol)[5]
Chemical Properties
PropertyValueSource
Chemical Formula C₂₁H₂₄D₂O₂Inferred from Mestranol
Molecular Weight 312.45 g/mol [3]
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol-d2Inferred from Mestranol
SMILES C[C@@]1([C@]2(O)C#C)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]4([H])CC1[1][2]
InChI Key IMSSROKUHAOUJS-MJCUULBUSA-N (for unlabeled Mestranol)[5]
CAS Number (Unlabeled) 72-33-3[1][3][6][7]
Purity Typically ≥99.0%[1][2]
Storage Conditions Stock solutions: -80°C for 6 months; -20°C for 1 month[1][2]

Biological Activity and Metabolism

Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[6][8][9][10] The primary metabolic transformation is O-demethylation in the liver, which converts Mestranol into the active estrogen, ethinyl estradiol (B170435).[8][9][10] Ethinyl estradiol then acts as an agonist for the estrogen receptor, eliciting its physiological effects.[1][8]

Mestranol_Metabolism Mestranol_d2 This compound Ethinyl_Estradiol_d2 Ethinyl Estradiol-d2 (Active Metabolite) Mestranol_d2->Ethinyl_Estradiol_d2 O-demethylation (Liver) Estrogen_Receptor Estrogen Receptor Ethinyl_Estradiol_d2->Estrogen_Receptor Binding and Activation Biological_Response Biological Response Estrogen_Receptor->Biological_Response Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample Spiking Spike with this compound (Internal Standard) Biological_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Synthesis and Purification of Mestranol-d2 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Mestranol-d2, a deuterated isotopologue of the synthetic estrogen, mestranol (B1676317). For research purposes, particularly in pharmacokinetic and metabolic studies, isotopically labeled compounds like this compound are invaluable tools. This document outlines a plausible two-step synthetic pathway commencing from estrone (B1671321) methyl ether. Detailed experimental protocols for the synthesis and subsequent purification by High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide includes a summary of the mechanism of action of mestranol, illustrated with a diagram of the estrogen receptor signaling pathway. All quantitative data and characterization parameters are summarized in tabular format for clarity and ease of comparison.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process. The first step involves the ethynylation of the commercially available starting material, estrone methyl ether, to yield mestranol. The second step is the deuteration of the terminal alkyne of mestranol to produce the desired this compound.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Estrone Methyl Ether mestranol Mestranol start->mestranol Ethynylation mestranol_d2 This compound mestranol->mestranol_d2 Deuteration (D2O) crude Crude this compound mestranol_d2->crude hplc Preparative HPLC crude->hplc Injection pure Pure this compound hplc->pure Fraction Collection analysis QC Analysis (NMR, MS) pure->analysis Characterization Estrogen_Signaling Mestranol Mestranol (Prodrug) EE Ethinylestradiol (Active) Mestranol->EE Hepatic Demethylation ER_cytoplasm Estrogen Receptor (ER) in Cytoplasm EE->ER_cytoplasm Binding Membrane_ER Membrane ER EE->Membrane_ER Binding ER_dimer ER Dimerization ER_cytoplasm->ER_dimer ER_nucleus ER in Nucleus ER_dimer->ER_nucleus Translocation ERE Estrogen Response Element (ERE) on DNA ER_nucleus->ERE Binding Gene_Transcription Gene Transcription (Genomic Effect) ERE->Gene_Transcription Signaling_Cascades MAPK / PI3K-AKT Signaling Cascades Membrane_ER->Signaling_Cascades Cellular_Response Rapid Cellular Response (Non-Genomic Effect) Signaling_Cascades->Cellular_Response

A Technical Guide to the Mechanism of Action of Mestranol-d2 as an Estrogen Receptor Agagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mestranol-d2, the deuterated form of Mestranol (B1676317), functions as a synthetic estrogen receptor agonist. Its mechanism of action is identical to that of its non-deuterated counterpart, operating as a biologically inactive prodrug. Following administration, Mestranol undergoes hepatic O-demethylation to its active metabolite, ethinylestradiol. It is ethinylestradiol that serves as the potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This guide provides a detailed examination of the metabolic activation, receptor binding, and downstream signaling pathways initiated by this compound, supported by quantitative data and experimental methodologies.

Introduction: The Prodrug Nature of this compound

Mestranol is a synthetic derivative of estradiol (B170435) and was a component in some of the first oral contraceptives.[1][2] It is crucial to understand that Mestranol itself is a biologically inactive prodrug.[1][3][4] Its estrogenic effects are entirely dependent on its metabolic conversion to the active compound, ethinylestradiol (EE).[4][5][6] this compound is the deuterium-labeled version of Mestranol, primarily used as a tracer or internal standard in pharmacokinetic studies.[7] The deuterium (B1214612) substitution does not alter the fundamental mechanism of action but can affect metabolic rates. Therefore, the mechanism described herein for Mestranol is directly applicable to this compound.

The overall mechanism can be conceptualized in two primary stages:

  • Pharmacokinetic Phase: The metabolic conversion of Mestranol to ethinylestradiol.

  • Pharmacodynamic Phase: The activation of estrogen receptors by ethinylestradiol, leading to downstream cellular responses.

Pharmacokinetics: Metabolic Activation

The conversion of Mestranol to its active form, ethinylestradiol, is the rate-limiting step for its biological activity. This biotransformation occurs predominantly in the liver.

  • Reaction: The process is an O-demethylation, where the methyl ether group at the C3 position of the steroid nucleus is removed.[3][8][9]

  • Enzymatic System: In vitro studies using human liver microsomes have identified that this demethylation is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9 .[5] The specific CYP2C9 inhibitor, sulfaphenazole (B1682705), has been shown to strongly inhibit the formation of ethinylestradiol from Mestranol.[5]

The efficiency of this conversion is a key determinant of the drug's potency.

Mestranol This compound (Inactive Prodrug) Liver Liver (Hepatic Metabolism) Mestranol->Liver EE Ethinylestradiol (Active Metabolite) Liver->EE 70% Conversion Efficiency CYP O-demethylation via CYP2C9 Liver->CYP

Figure 1: Metabolic activation of this compound to Ethinylestradiol.
Quantitative Data: Conversion Efficiency

The percentage of a Mestranol dose that is converted to ethinylestradiol varies slightly across reports but is generally high.

ParameterReported ValueSpeciesReference(s)
Conversion Efficiency~70%Humans[1][3][10]
Conversion Efficiency54%Humans[8]

Pharmacodynamics: Estrogen Receptor Agonism

Once formed, ethinylestradiol acts as a potent agonist at estrogen receptors, initiating a cascade of molecular events that mediate the physiological effects of estrogen.

Receptor Binding Affinity

Mestranol itself has a very low affinity for estrogen receptors, underscoring its nature as a prodrug.[1][8] In contrast, ethinylestradiol binds with high affinity to both major estrogen receptor isoforms, ERα and ERβ.[11]

CompoundReceptorRelative Binding Affinity (vs. Estradiol=100%)Reference(s)
Mestranol ER0.1% - 2.3%[1]
Ethinylestradiol ERα194% - 233%[11]
Ethinylestradiol ERβ38% - 151%[11]
Downstream Signaling Pathway

The binding of ethinylestradiol to ERα and ERβ triggers the classical genomic signaling pathway.[12][13]

  • Ligand Binding: Ethinylestradiol diffuses into target cells and binds to the ligand-binding domain of estrogen receptors located in the cytoplasm or nucleus.[3]

  • Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The activated receptor-ligand dimer translocates into the nucleus.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[13]

  • Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator proteins, which then modulate the transcription of downstream genes, leading to the synthesis of specific proteins and subsequent physiological effects.[13]

Target cells and tissues for this action include the female reproductive tract, mammary gland, hypothalamus, and pituitary.[3][6][10] Key systemic effects include the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary and, in combination with a progestin, suppression of the hypothalamic-pituitary system, which decreases the secretion of gonadotropin-releasing hormone (GnRH).[3][10]

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE Ethinylestradiol ER Estrogen Receptor (ERα / ERβ) EE->ER Binding ER_EE Activated Receptor ER->ER_EE HSP HSP ER_HSP Inactive Complex Dimer Receptor Dimer ER_EE->Dimer Dimerization Dimer_N Receptor Dimer Dimer->Dimer_N Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_N->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Physiological Response Proteins->Response

Figure 2: Genomic signaling pathway of Ethinylestradiol via Estrogen Receptors.

Experimental Protocols & Methodologies

The characterization of Mestranol's mechanism of action relies on several key in vitro assays.

Protocol: In Vitro Metabolism Assay

This assay quantifies the conversion of Mestranol to ethinylestradiol and identifies the enzymes involved.

  • Objective: To measure the rate of Mestranol demethylation in a hepatic environment.

  • Methodology:

    • Incubation: Mestranol (e.g., 3 µmol/L) is incubated with human liver microsomes, which contain a pool of cytochrome P450 enzymes.[5]

    • Inhibition (Optional): To identify specific enzymes, the incubation is repeated in the presence of selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole (B1673606) for CYP3A4).[5]

    • Reaction Quenching: The reaction is stopped at various time points by adding a solvent like acetonitrile.

    • Analysis: The concentration of the product, ethinylestradiol, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Endpoint: The rate of ethinylestradiol formation and its inhibition profile, allowing for the calculation of kinetic parameters and identification of the primary metabolizing enzyme.

cluster_workflow Metabolism Assay Workflow A Incubate Mestranol with Human Liver Microsomes (+/- CYP Inhibitors) B Quench Reaction (e.g., Acetonitrile) A->B C Sample Analysis (HPLC or LC-MS) B->C D Quantify Ethinylestradiol Formation Rate C->D

Figure 3: Workflow for an in vitro Mestranol metabolism assay.
Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

  • Objective: To measure the affinity of Mestranol and ethinylestradiol for ERα and ERβ.

  • Methodology:

    • Preparation: A reaction mixture is prepared containing a source of the receptor (e.g., purified recombinant ERα or ERβ), a constant concentration of a radiolabeled ligand (e.g., [³H]-Estradiol), and varying concentrations of the unlabeled test compound (Mestranol or ethinylestradiol).

    • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated (e.g., via filtration).

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Endpoint: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The IC50 is then used to calculate the binding affinity constant (Ki).

cluster_workflow Binding Assay Workflow A Incubate Receptor (ERα/β) with [³H]-Estradiol and Test Compound B Separate Bound from Free Radioligand A->B C Quantify Bound Radioactivity B->C D Calculate IC50 / Ki C->D

Figure 4: Workflow for a competitive radioligand binding assay.
Protocol: ER-Mediated Transcriptional Reporter Assay

This cell-based functional assay measures the ability of a compound to activate the estrogen receptor and induce gene transcription.

  • Objective: To quantify the estrogenic potency (agonist activity) of a compound.

  • Methodology:

    • Cell System: A host cell line (e.g., yeast or human cells like HeLa or MCF-7) is engineered to express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE promoter.[14]

    • Treatment: The cells are treated with varying concentrations of the test compound.

    • Incubation: Cells are incubated to allow for receptor activation, gene transcription, and translation of the reporter protein.

    • Lysis & Assay: Cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).

  • Endpoint: A dose-response curve is generated, from which the EC50 (concentration that produces 50% of the maximal response) can be determined, indicating the compound's potency as an agonist. One study reported an EC50 of 4900 pg/ml for Mestranol in a yeast system expressing hERα.[14]

cluster_workflow Reporter Assay Workflow A Treat ER-expressing Reporter Cells with Test Compound B Incubate to Allow Reporter Gene Expression A->B C Lyse Cells and Measure Reporter Activity B->C D Calculate EC50 C->D

Figure 5: Workflow for an ER-mediated transcriptional reporter assay.

Conclusion

The mechanism of action of this compound as an estrogen receptor agonist is indirect and dependent on a critical metabolic activation step. As a prodrug, Mestranol itself possesses minimal affinity for estrogen receptors. Its biological activity is realized upon hepatic O-demethylation by CYP2C9 to its active metabolite, ethinylestradiol. Ethinylestradiol is a potent agonist of both ERα and ERβ, exhibiting high binding affinity and initiating the classical genomic signaling cascade to modulate the transcription of estrogen-responsive genes. This multi-step mechanism, from metabolic conversion to receptor-mediated gene regulation, defines the complete profile of this compound as a synthetic estrogen.

References

The Metabolic Conversion of Mestranol-d2 to Ethinyl Estradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of Mestranol-d2 to its active form, ethinyl estradiol (B170435). Mestranol (B1676317), a synthetic estrogen and a component of oral contraceptives, is a prodrug that undergoes O-demethylation in the liver to become pharmacologically active. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9. The deuterium-labeled analog, this compound, serves as a valuable tool in metabolic studies, allowing for precise tracing and quantification. This document details the enzymatic conversion, presents quantitative kinetic data, outlines experimental protocols for in vitro analysis, and provides visual workflows to elucidate the metabolic process and experimental design.

The Metabolic Pathway: O-Demethylation of Mestranol

Mestranol is biologically inert and requires metabolic activation to exert its estrogenic effects.[1][2] The primary metabolic reaction is the O-demethylation of the methoxy (B1213986) group at the C3 position of the steroid's A-ring, yielding the active metabolite, ethinyl estradiol.[3][4] This biotransformation is predominantly carried out by the hepatic enzyme Cytochrome P450 2C9 (CYP2C9).[3][5] The conversion efficiency of mestranol to ethinyl estradiol is approximately 70%, meaning a 50 µg dose of mestranol is pharmacokinetically bioequivalent to a 35 µg dose of ethinyl estradiol.[4][6]

This compound, being a deuterated version of mestranol, follows the same metabolic pathway. The deuterium (B1214612) atoms serve as a stable isotope label, which does not alter the chemical structure or the primary metabolic route but allows for its distinction from the endogenous compound in mass spectrometry-based analyses.[7][8] This makes this compound an excellent tracer for pharmacokinetic and metabolic studies. While the metabolic pathway remains the same, the presence of deuterium at the methoxy group can potentially lead to a kinetic isotope effect, which may slightly alter the rate of the demethylation reaction.[3][9] This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially leading to a slower rate of cleavage by CYP2C9.[9][10]

Below is a diagram illustrating the single-step metabolic conversion.

Mestranol Metabolism Metabolic Pathway of this compound Mestranol_d2 This compound Ethinyl_Estradiol Ethinyl Estradiol Mestranol_d2->Ethinyl_Estradiol O-demethylation CYP2C9 CYP2C9 (in Liver) CYP2C9->Mestranol_d2 In Vitro Metabolism Workflow Workflow for In Vitro Metabolism of this compound cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation at 37°C HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH NADPH Regenerating System NADPH->Preincubation Mestranol_d2_stock This compound Stock Solution Reaction Initiate and Incubate with this compound Mestranol_d2_stock->Reaction Preincubation->Reaction Termination Terminate with Acetonitrile Reaction->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS or HPLC Analysis Supernatant->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Stable Isotope Labeling Workflow Logical Workflow for this compound Metabolic Study cluster_data Key Data Points Start Start with Deuterated Substrate (this compound) Incubation Incubation with Metabolic System (e.g., Liver Microsomes) Start->Incubation Metabolite_Formation Formation of Labeled Metabolite (Ethinyl Estradiol-d2) Incubation->Metabolite_Formation Extraction Extraction of Substrate and Metabolites Metabolite_Formation->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass_Shift Mass Shift between Labeled and Unlabeled Analytes MS_Detection->Mass_Shift Isotope_Ratio Isotope Ratio Analysis MS_Detection->Isotope_Ratio Quantification Quantification using Labeled Internal Standard Data_Analysis->Quantification

References

An In-depth Technical Guide to the Key Differences Between Mestranol and Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for Mestranol and Mestranol-d2 is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the established pharmacology of Mestranol and the scientific principles of the kinetic isotope effect (KIE) as applied to deuterated compounds. The experimental protocols described are established methods for characterizing estrogenic compounds and would be applicable for a direct comparative study.

Introduction

Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It functions as a prodrug, undergoing metabolic activation to its active form, ethinylestradiol.[1][2][3] this compound is a deuterated isotopologue of Mestranol, specifically labeled with deuterium (B1214612) at the methoxy (B1213986) group. This isotopic substitution has the potential to alter the drug's metabolic profile and, consequently, its pharmacokinetic and pharmacodynamic properties.[4] This technical guide explores the key differences between Mestranol and this compound, focusing on their physicochemical properties, metabolic activation, and the theoretical impact of deuteration. Detailed experimental protocols for the comparative analysis of these two compounds are also provided.

Physicochemical Properties

The introduction of deuterium is not expected to significantly alter the macroscopic physicochemical properties of Mestranol. However, subtle changes at the molecular level, such as bond length and vibrational energy, are the basis for the kinetic isotope effect.[1][4]

PropertyMestranolThis compound (Predicted)
Molecular Formula C₂₁H₂₆O₂C₂₁H₂₄D₂O₂
Molecular Weight 310.43 g/mol [5]~312.44 g/mol
Appearance White or slightly creamy crystalline powder[6]White to off-white solid[7]
Melting Point 150-151 °CSimilar to Mestranol, though minor variations are possible.
Solubility Practically insoluble in water; soluble in ethanol, ether, chloroform, dioxane, acetone; slightly soluble in methanol.[5]Expected to have very similar solubility profile to Mestranol.
LogP ~4.61Expected to be very similar to Mestranol.

Mechanism of Action and Metabolic Activation

Mestranol exerts its estrogenic effects after being converted to ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[2][3] This bioactivation is a critical step in its pharmacology.

Metabolic Pathway: O-Demethylation

The primary metabolic pathway for the activation of Mestranol is the O-demethylation of the 3-methoxy group to a hydroxyl group, yielding ethinylestradiol. This reaction is catalyzed predominantly by the cytochrome P450 enzyme, CYP2C9, in the liver.[8][9]

Mestranol Mestranol CYP2C9 CYP2C9 (O-demethylation) Mestranol->CYP2C9 Metabolism Mestranol_d2 This compound Mestranol_d2->CYP2C9 Metabolism (Theoretically Slower) Ethinylestradiol Ethinylestradiol CYP2C9->Ethinylestradiol

Fig. 1: Metabolic activation of Mestranol and this compound.
The Kinetic Isotope Effect (KIE) in this compound Metabolism

The substitution of hydrogen with deuterium at the methoxy group of Mestranol is predicted to induce a significant kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond.[4][10] Cleavage of this bond is the rate-limiting step in the CYP2C9-mediated O-demethylation of Mestranol.[10][11] Consequently, the metabolic conversion of this compound to ethinylestradiol is expected to be slower than that of Mestranol.

This predicted slower metabolism could lead to:

  • Increased half-life of the parent drug (this compound): A slower rate of elimination would result in a longer residence time of the prodrug in the body.

  • Altered bioavailability of the active metabolite (ethinylestradiol): The rate and extent of formation of ethinylestradiol could be modified, potentially leading to a different pharmacokinetic profile of the active compound.

  • Reduced peak plasma concentration (Cmax) of ethinylestradiol: A slower conversion rate might result in a lower and potentially delayed peak concentration of the active metabolite.

  • Modified overall drug exposure (AUC): The total exposure to both the prodrug and the active metabolite could be altered.

Experimental Protocols

To empirically determine the key differences between Mestranol and this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Study

Objective: To compare the rate of O-demethylation of Mestranol and this compound by human liver microsomes and recombinant CYP2C9.

Methodology:

  • Incubation:

    • Human liver microsomes or recombinant human CYP2C9 are incubated at 37°C in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Mestranol or this compound is added to initiate the reaction at various concentrations (e.g., 0.25-8 µmol/L) to determine Michaelis-Menten kinetics.[9]

    • A specific CYP2C9 inhibitor, such as sulfaphenazole, can be used as a control to confirm the role of this enzyme.[8]

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • Analytical Method:

    • The concentrations of the remaining parent drug (Mestranol or this compound) and the formed metabolite (ethinylestradiol) are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[2]

  • Data Analysis:

    • The rate of metabolite formation is calculated.

    • Michaelis-Menten parameters (Km and Vmax) are determined by non-linear regression analysis of the substrate concentration versus velocity data.

    • The intrinsic clearance (Vmax/Km) for both compounds is calculated and compared to determine the kinetic isotope effect.

cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Microsomes Human Liver Microsomes or Recombinant CYP2C9 Incubate Incubate at 37°C Microsomes->Incubate Substrate Mestranol or This compound Substrate->Incubate NADPH NADPH-generating system NADPH->Incubate Stop Stop reaction (Acetonitrile) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC HPLC-UV/MS Analysis Collect->HPLC Quantify Quantify Mestranol, This compound, and Ethinylestradiol HPLC->Quantify Kinetics Determine Km, Vmax, and KIE Quantify->Kinetics

Fig. 2: Workflow for in vitro metabolism study.
Estrogen Receptor Binding Assay

Objective: To compare the binding affinity of Mestranol and this compound to the estrogen receptor. As deuteration is unlikely to affect receptor binding, this serves as a control experiment.

Methodology:

  • Preparation of Receptor Source:

    • Rat uterine cytosol is prepared from ovariectomized rats, or recombinant human ERα is used.[12]

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol) is incubated with the receptor source.[13]

    • Increasing concentrations of unlabeled competitor (Mestranol or this compound) are added to displace the radiolabeled ligand.

    • The mixture is incubated to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxyapatite slurry is used to separate the receptor-bound ligand from the free ligand.[12]

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis:

    • A competitive binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

    • The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

cluster_0 Incubation cluster_1 Separation cluster_2 Analysis ER Estrogen Receptor (Rat Uterine Cytosol or rhERα) Incubate Incubate to Equilibrium ER->Incubate Radioligand [³H]-Estradiol Radioligand->Incubate Competitor Mestranol or This compound Competitor->Incubate HAP Add Hydroxyapatite Incubate->HAP Centrifuge Centrifuge HAP->Centrifuge Separate Separate Bound and Free Ligand Centrifuge->Separate Count Liquid Scintillation Counting Separate->Count Analyze Calculate IC₅₀ and RBA Count->Analyze

Fig. 3: Workflow for estrogen receptor binding assay.
In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Mestranol and this compound in an animal model.

Methodology:

  • Animal Model:

    • Female Sprague-Dawley rats are commonly used.[14] Animals are housed under standard conditions with controlled light-dark cycles and access to food and water ad libitum.

  • Drug Administration:

    • Mestranol and this compound are formulated in a suitable vehicle (e.g., sesame oil) and administered orally or intravenously to different groups of animals.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein or tail vein puncture.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of the parent drug and the active metabolite, ethinylestradiol, are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) are calculated using non-compartmental analysis.

    • The parameters for Mestranol and this compound are statistically compared.

Predicted Outcomes and Significance

Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit a slower rate of metabolic activation to ethinylestradiol compared to Mestranol. This could translate to a longer half-life of the prodrug, and a potentially altered pharmacokinetic profile of the active metabolite, which may have implications for both efficacy and safety. A slower, more sustained release of ethinylestradiol could potentially lead to a more favorable therapeutic window and reduced side effects associated with peak plasma concentrations. However, a significant reduction in the formation of the active metabolite could also lead to reduced efficacy. Empirical data from the outlined experimental protocols are essential to confirm these hypotheses and to fully characterize the key differences between Mestranol and this compound. This information would be invaluable for the rational design of new estrogenic drugs with improved pharmacokinetic and pharmacodynamic properties.

References

The Analytical Edge: A Technical Guide to the Application of Deuterated Mestranol in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of biomedical and pharmaceutical research, precision and accuracy in quantitative analysis are paramount. This technical guide delves into the application of deuterated mestranol (B1676317) as a critical tool for researchers, scientists, and drug development professionals. Leveraging the unique properties of stable isotope labeling, deuterated mestranol serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enhancing the reliability and robustness of pharmacokinetic and metabolic studies.

Introduction: The Role of Deuteration in Drug Analysis

Deuterium (B1214612), a stable isotope of hydrogen, offers a subtle yet powerful modification to drug molecules. The increased mass of deuterium and the stronger carbon-deuterium bond can alter the physicochemical properties of a molecule without significantly affecting its biological activity. In the context of drug metabolism and pharmacokinetics (DMPK), deuteration has two primary applications:

  • Modification of Metabolic Pathways: The kinetic isotope effect, where a C-D bond is broken more slowly than a C-H bond, can be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.

  • Internal Standards for Quantitative Analysis: Deuterated analogs of a target analyte are considered the gold standard for internal standards in mass spectrometry.[1] They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[2]

Mestranol, a synthetic estrogen, is a prodrug that undergoes metabolic activation to exert its biological effects.[3][4] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions.

Metabolic Pathway of Mestranol

Mestranol itself is biologically inactive and must be converted to its active metabolite, ethinylestradiol, to bind to the estrogen receptor.[4][5] This bioactivation is primarily a process of O-demethylation that occurs in the liver.

The key enzyme responsible for this transformation is Cytochrome P450 2C9 (CYP2C9).[6] The efficiency of this conversion is a critical factor in the overall potency and pharmacokinetic profile of mestranol.[3]

Mestranol_Metabolism Mestranol Mestranol Ethinylestradiol Ethinylestradiol (Active Metabolite) Mestranol->Ethinylestradiol O-demethylation CYP2C9 CYP2C9 Enzyme (in Liver) CYP2C9->Mestranol

Fig. 1: Metabolic activation of Mestranol to Ethinylestradiol.

Quantitative Analysis of Mestranol using a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of steroid hormones in biological matrices.[7][8] The use of a deuterated internal standard, such as mestranol-d3 (where the three hydrogens of the methoxy (B1213986) group are replaced by deuterium), is essential for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of mestranol in a plasma sample using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Mestranol-d3 (IS) Plasma_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Fig. 2: Workflow for Mestranol quantification by LC-MS/MS.
Detailed Experimental Protocol

This protocol is a representative example for the quantification of mestranol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of the deuterated mestranol internal standard (IS) working solution (e.g., 10 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative data for the analysis of mestranol using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mestranol311.2296.215
Mestranol-d3314.2299.215

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Table 2: Calibration Curve and Linearity

ParameterValue
Calibration Range10 - 5000 pg/mL
Internal Standard Concentration1 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy85 - 115%
Precision (%CV)< 15%

Conclusion

Deuterated mestranol is an indispensable tool for the accurate and precise quantification of mestranol in biological samples. Its use as an internal standard in LC-MS/MS methods mitigates the variability inherent in sample preparation and analysis, leading to highly reliable data for pharmacokinetic and metabolic studies. This technical guide provides a foundational understanding and practical framework for the application of deuterated mestranol in biomedical research, empowering scientists to generate high-quality data in the development of new and improved therapeutic agents.

References

The Role of Mestranol-d2 as a Prodrug in Experimental Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol (B1676317), a synthetic estrogen, has historically been a component of oral contraceptives. It functions as a prodrug, requiring metabolic activation to exert its physiological effects. This activation involves the O-demethylation of mestranol to its active metabolite, ethinylestradiol, a potent estrogen receptor agonist. The deuterium-labeled analog, Mestranol-d2, in which the hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612), offers a valuable tool for investigating the pharmacokinetics and metabolism of this class of compounds. This technical guide provides an in-depth overview of the role of this compound as a prodrug in experimental models, focusing on its metabolism, the anticipated impact of deuteration, and hypothetical experimental designs for its evaluation.

Core Concepts: Metabolism and the Kinetic Isotope Effect

Mestranol is rendered biologically active in the liver, where it undergoes O-demethylation to form ethinylestradiol.[1][2][3] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][4] The efficiency of this conversion in humans is approximately 70%.[3]

The substitution of hydrogen with deuterium in the methoxy group of Mestranol (to form this compound) is expected to influence its rate of metabolism due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of reactions that involve the cleavage of this bond.[5] In the case of this compound, the CYP2C9-mediated O-demethylation is the rate-limiting step in its activation. Therefore, a primary KIE is anticipated, resulting in a decreased rate of conversion to ethinylestradiol-d2.[5][6] This alteration in metabolism can lead to significant changes in the pharmacokinetic profile of the drug, potentially resulting in:

  • Increased half-life (t½) of the parent drug (this compound)

  • Decreased maximum plasma concentration (Cmax) of the active metabolite (ethinylestradiol-d2)

  • Increased overall exposure to the parent drug (AUC of this compound)

  • Potentially altered overall exposure to the active metabolite (AUC of ethinylestradiol-d2)

Data Presentation: Hypothetical Pharmacokinetic Parameters

While specific experimental data for this compound as a prodrug is not currently available in published literature, the following table summarizes the anticipated differences in pharmacokinetic parameters between Mestranol and this compound based on the kinetic isotope effect. These hypothetical data are intended to guide the design of future experimental studies.

ParameterMestranolThis compound (Hypothetical)Rationale for Difference
Parent Drug (Mestranol/Mestranol-d2)
Half-life (t½)~1-2 hoursIncreasedSlower CYP2C9-mediated O-demethylation due to the kinetic isotope effect.
Area Under the Curve (AUC)BaselineIncreasedReduced clearance of the parent drug.
Active Metabolite (Ethinylestradiol/Ethinylestradiol-d2)
Time to Maximum Concentration (Tmax)~1-2 hoursPotentially delayedSlower formation of the active metabolite.
Maximum Concentration (Cmax)BaselineDecreasedSlower rate of conversion from the prodrug.
Area Under the Curve (AUC)BaselinePotentially alteredThe overall exposure to the active metabolite could be similar, increased, or decreased depending on the magnitude of the KIE and other clearance pathways.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the role of this compound as a prodrug in both in vivo and in vitro models. These protocols are based on established methodologies for pharmacokinetic and metabolic stability studies.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of Mestranol and this compound and their respective active metabolites, ethinylestradiol and ethinylestradiol-d2, in rats.

Materials:

  • Mestranol and this compound

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Fast rats overnight before dosing. Administer a single oral dose of either Mestranol or this compound (e.g., 1 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mestranol, ethinylestradiol, this compound, and ethinylestradiol-d2 in rat plasma. This will require the use of stable isotope-labeled internal standards for each analyte.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the parent drugs and their active metabolites using appropriate software.

In Vitro Metabolic Stability Assay with Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic stability of Mestranol and this compound in human liver microsomes.

Materials:

  • Mestranol and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Substrate Addition: Add Mestranol or this compound to the incubation mixture at a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound (Mestranol or this compound) using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will provide the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathway of Ethinylestradiol

The active metabolite of Mestranol, ethinylestradiol, exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding initiates a cascade of events leading to changes in gene expression.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethinylestradiol Ethinylestradiol-d2 ER Estrogen Receptor (ERα/ERβ) Ethinylestradiol->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Activation/Repression

Caption: Ethinylestradiol-d2 signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

A logical workflow is crucial for the successful execution of an in vivo pharmacokinetic study comparing Mestranol and this compound.

PK_Workflow start Study Start acclimation Animal Acclimation start->acclimation randomization Randomization into Groups (Mestranol vs. This compound) acclimation->randomization dosing Oral Gavage Dosing randomization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end Study Completion pk_analysis->end

Caption: In vivo pharmacokinetic study workflow.

Prodrug Conversion of this compound

The metabolic activation of this compound is a key step in its pharmacological action.

ProdrugConversion Mestranol_d2 This compound (Inactive Prodrug) CYP2C9 CYP2C9 (Liver Microsomes) Mestranol_d2->CYP2C9 O-demethylation Ethinylestradiol_d2 Ethinylestradiol-d2 (Active Metabolite) CYP2C9->Ethinylestradiol_d2

Caption: Metabolic conversion of this compound.

References

Commercial Availability and Technical Guide for Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mestranol-d2, a deuterated form of Mestranol (B1676317), for research and development applications. This document outlines its commercial availability, key technical specifications, and relevant biological pathways.

Commercial Availability and Suppliers

This compound is commercially available from several specialized chemical suppliers catering to the research and pharmaceutical industries. It is typically supplied as a solid with high purity. Researchers can acquire this compound from the following vendors:

  • MedchemExpress: A supplier of research chemicals and bioactive compounds, MedchemExpress lists this compound as available for purchase.[1]

  • Alfa Chemistry: Specializing in a wide range of chemical products, Alfa Chemistry also offers this compound for research purposes.

It is important to note that this product is intended for research use only and not for human or veterinary use.

Technical Data

This compound is the deuterium-labeled version of Mestranol. The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based assays where it can be used as an internal standard.

Table 1: Quantitative Data for this compound

ParameterValueSource
Purity ≥99.0%MedchemExpress
Molecular Formula C₂₁H₂₄D₂O₂Alfa Chemistry
Molecular Weight 312.44 g/mol Alfa Chemistry
Appearance White to off-white solidAlfa Chemistry

Biological Activity and Mechanism of Action

Mestranol itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2][3] The primary metabolic transformation occurs in the liver, where it undergoes O-demethylation to form its active metabolite, ethinyl estradiol (B170435).[3][4] Ethinyl estradiol is a potent synthetic estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[2][5]

The activation of estrogen receptors initiates a cascade of molecular events, leading to changes in gene expression that regulate various physiological processes. The estrogen signaling pathway can be broadly categorized into genomic and non-genomic pathways.[6]

Metabolic Activation of Mestranol

The conversion of Mestranol to its active form, ethinyl estradiol, is a critical step for its biological activity. This metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.

Mestranol Mestranol Liver Liver (Metabolism) Mestranol->Liver O-demethylation (Cytochrome P450) Ethinyl_Estradiol Ethinyl Estradiol (Active) Liver->Ethinyl_Estradiol

Caption: Metabolic activation of Mestranol to ethinyl estradiol in the liver.

Estrogen Receptor Signaling Pathway

Once activated, ethinyl estradiol binds to estrogen receptors, initiating a signaling cascade that modulates gene expression.

cluster_cell Target Cell Ethinyl_Estradiol Ethinyl Estradiol ER Estrogen Receptor (ERα/ERβ) Ethinyl_Estradiol->ER Binding & Activation ERE Estrogen Response Element (DNA) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Recruitment of Co-regulators Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Simplified overview of the estrogen receptor signaling pathway.

Experimental Protocols

The primary application of this compound in a research setting is as an internal standard for the quantification of Mestranol or ethinyl estradiol in biological samples using mass spectrometry.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of a target analyte (e.g., Mestranol or ethinyl estradiol) in a biological matrix such as plasma.

cluster_workflow LC-MS/MS Quantification Workflow Sample_Prep 1. Sample Preparation (e.g., Plasma) Spiking 2. Spiking with this compound (Internal Standard) Sample_Prep->Spiking Extraction 3. Analyte Extraction (e.g., SPE or LLE) Spiking->Extraction LC_Separation 4. Chromatographic Separation (LC System) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis

Caption: Experimental workflow for using this compound as an internal standard.

Methodology:

  • Preparation of Standard Solutions: Prepare stock solutions of the non-labeled analyte and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control samples by spiking the biological matrix with known concentrations of the analyte.

  • Sample Preparation: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.

  • Extraction: Perform a protein precipitation step, followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix components.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extracted sample onto a suitable reverse-phase HPLC or UPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to achieve chromatographic separation.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[1]

References

CAS number and molecular structure of Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides core information on Mestranol-d2, a deuterated form of the synthetic estrogen, Mestranol. This guide is intended to serve as a comprehensive resource, detailing its chemical properties, primary applications, and the biological pathways it influences.

Core Compound Identification and Properties

This compound is the deuterium-labeled version of Mestranol. The CAS Number for the parent compound, Mestranol, is 72-33-3[1][2][3]. For isotopically labeled compounds such as this compound, a unique CAS number is not always assigned; the CAS number of the unlabeled parent compound is typically used for reference[4][5][6].

Mestranol itself is a prodrug that becomes biologically active after it is demethylated in the liver to ethinylestradiol[7]. Ethinylestradiol is a potent agonist of the estrogen receptor.

Table 1: Chemical and Physical Properties of Mestranol and this compound

PropertyMestranolThis compound
Molecular Formula C₂₁H₂₆O₂[2][3]C₂₁H₂₄D₂O₂
Molecular Weight 310.43 g/mol [1][2][3]312.44 g/mol
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol-d2
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OCC[C@@]1([C@]2(O)C#C)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]4([H])CC1[4][5]
Appearance White to off-white solid[4][5]White to off-white solid[4][5]

Primary Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for quantitative analysis, particularly in techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The use of stable isotope-labeled internal standards, like this compound, is a well-established practice in analytical chemistry to improve the accuracy and precision of quantification, especially in complex biological matrices[8].

Table 2: Pharmacokinetic Properties of Mestranol (Parent Compound)

ParameterValue
Conversion to Ethinylestradiol 70%[7]
Elimination Half-life 50 minutes[7]

Experimental Protocols

General Protocol for Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Mestranol in a given sample matrix.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Mestranol and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Mestranol.

    • Prepare quality control (QC) samples at low, medium, and high concentrations of Mestranol, each spiked with the same fixed concentration of this compound.

  • Sample Preparation:

    • To an aliquot of the sample matrix (e.g., plasma, tissue homogenate), add a known amount of the this compound internal standard solution.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of Mestranol from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both Mestranol and this compound. This typically involves identifying the precursor ions and the most abundant product ions for each compound to set up Multiple Reaction Monitoring (MRM) transitions.

  • Data Analysis:

    • For each injection, determine the peak areas for both Mestranol and this compound.

    • Calculate the ratio of the peak area of Mestranol to the peak area of this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of Mestranol for the calibration standards.

    • Using the peak area ratio obtained from the unknown samples, determine the concentration of Mestranol in those samples by interpolating from the calibration curve.

Synthesis of Labeled Steroids

Signaling Pathways

Mestranol exerts its biological effects through its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ). The binding of ethinylestradiol to these receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Receptor Signaling

The classical genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Ethinylestradiol ER Estrogen Receptor (ER) E2->ER Binds E2_ER E2-ER Complex ER->E2_ER E2_ER_dimer E2-ER Dimer E2_ER->E2_ER_dimer Dimerization ERE Estrogen Response Element (ERE) E2_ER_dimer->ERE Binds Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Genomic Estrogen Receptor Signaling Pathway.

Non-Genomic Estrogen Receptor Signaling

In addition to the genomic pathway, ethinylestradiol can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways.

non_genomic_pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway E2 Ethinylestradiol mER Membrane ER E2->mER G_protein G-protein mER->G_protein Src Src mER->Src Ras Ras G_protein->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response

Caption: Non-Genomic Estrogen Receptor Signaling Pathways.

Conclusion

This compound is a valuable tool for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. Its primary utility as an internal standard enables the accurate quantification of Mestranol in various biological and environmental samples. Understanding the signaling pathways of its active metabolite, ethinylestradiol, is crucial for interpreting its biological effects and for the development of new therapeutic agents targeting the estrogen receptor. This guide provides a foundational understanding of this compound for professionals engaged in these areas of research.

References

Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Efficiency of Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. Among these, deuterated molecules such as Mestranol-d2 serve as critical internal standards for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise quantification in complex biological matrices. This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of this compound, offering detailed experimental protocols and data presentation to support its effective implementation in a research setting.

Mestranol, a prodrug, is demethylated in the body to its active form, ethinyl estradiol, a potent estrogen receptor agonist.[1][2][3][4] this compound, the deuterium-labeled analog of Mestranol, is an essential tool for researchers, often used as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] The integrity of such studies hinges on the precise characterization of the isotopic purity and labeling efficiency of the deuterated standard.

Isotopic Purity and Labeling Efficiency of this compound: A Data-Centric Overview

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. The labeling efficiency, a related concept, describes the statistical probability of a deuterium atom being present at a labeled position.[6] While specific batch data for commercially available this compound is proprietary, the following tables represent typical data obtained from a comprehensive analysis of a hypothetical batch, illustrating the expected level of quality for a high-purity standard.

Table 1: Summary of Isotopic Purity and Enrichment for this compound

ParameterValueMethod of Determination
Chemical Purity≥99.0%HPLC
Isotopic Purity (d2) ≥98% High-Resolution Mass Spectrometry (HR-MS)
Isotopic Enrichment per Labeled Position>99%Nuclear Magnetic Resonance (NMR) Spectroscopy
Mean Deuterium Incorporation~1.98 D/moleculeHigh-Resolution Mass Spectrometry (HR-MS)

Table 2: Isotopologue Distribution of this compound by High-Resolution Mass Spectrometry (HR-MS)

IsotopologueRelative Abundance (%)
d0 (unlabeled)< 0.5%
d1< 1.5%
d2 (desired) > 98.0%
d3< 0.1%

Note: The data presented in these tables are representative examples and may not reflect the exact specifications of all available this compound products.

Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency

The determination of isotopic purity and labeling efficiency is a multi-step process that relies on the complementary strengths of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

HR-MS is a powerful technique for determining the distribution of isotopologues in a sample.[8][9]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

  • Ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject the sample into the UHPLC system. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to ensure good separation and ionization.

  • Mass Spectrometric Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-350 for this compound, which has a molecular weight of approximately 312.44 g/mol ).

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks of the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and other relevant isotopologues of the protonated molecule [M+H]+.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Efficiency and Positional Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[10][11]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the protons at the labeled positions. The intensity of these signals will be significantly reduced compared to the unlabeled Mestranol standard.

    • By comparing the integral of the residual proton signals at the labeled sites to the integrals of protons at unlabeled sites, the percentage of deuterium incorporation at each position can be calculated.

²H NMR Protocol:

  • Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., CHCl₃).

  • Data Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The spectrum will show signals corresponding to the deuterium atoms. The chemical shifts will confirm the positions of deuteration, and the relative integrals can provide information on the distribution of deuterium in the molecule.

Visualizing the Workflow

To ensure the accurate and reliable characterization of this compound, a systematic experimental workflow is essential. The following diagram illustrates the key stages of this process.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting start This compound Sample prep Sample Preparation (Dissolution & Dilution) start->prep hrms High-Resolution Mass Spectrometry (HR-MS) prep->hrms Inject for analysis nmr NMR Spectroscopy (¹H and ²H) prep->nmr Prepare NMR tube purity Isotopic Purity Determination (Isotopologue Distribution) hrms->purity efficiency Labeling Efficiency & Positional Verification nmr->efficiency report Certificate of Analysis / Technical Report purity->report efficiency->report

Experimental workflow for this compound characterization.

Conclusion

The rigorous determination of isotopic purity and labeling efficiency is paramount for the confident use of this compound as an internal standard in quantitative bioanalysis. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain a comprehensive understanding of the isotopic composition of their deuterated standards. The detailed protocols and data presentation framework provided in this guide serve as a valuable resource for scientists and drug development professionals, ensuring the accuracy and reliability of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis Using Mestranol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of synthetic estrogens, primarily ethinyl estradiol (B170435), in biological matrices using Mestranol-d2 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Mestranol (B1676317) is a synthetic estrogen that functions as a prodrug, being demethylated in the liver to its active metabolite, ethinyl estradiol.[1][2] Ethinyl estradiol is a potent estrogen receptor agonist widely used in oral contraceptives.[3][4] Accurate quantification of ethinyl estradiol in biological samples is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.

Due to the low physiological concentrations of ethinyl estradiol, highly sensitive and specific analytical methods such as LC-MS/MS are required.[3][5][6] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound, a deuterated analog of mestranol, serves as an ideal internal standard for the quantification of ethinyl estradiol, as it shares structural and physicochemical similarities with the analyte and its prodrug.

Metabolic Pathway of Mestranol

Mestranol undergoes O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver, to form the pharmacologically active ethinyl estradiol.[1] Understanding this metabolic conversion is fundamental to the analytical strategy.

Mestranol_Metabolism Mestranol Mestranol Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol O-demethylation CYP2C9 CYP2C9 (Liver) CYP2C9->Mestranol

Metabolic conversion of Mestranol to Ethinyl Estradiol.

Estrogen Receptor Signaling Pathway

Upon its formation, ethinyl estradiol, like endogenous estrogens, exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to the regulation of gene expression and cellular responses.

Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription ER Estrogen Receptor (ERα/β) Dimerized_ER Dimerized ER Complex ER->Dimerized_ER Kinase_Pathways Kinase Signaling Cascades (e.g., MAPK, PI3K/Akt) ER->Kinase_Pathways Non-genomic action Dimerized_ER->ERE Translocation EE Ethinyl Estradiol (EE) EE->ER Binding Membrane_ER Membrane ER (GPER1) EE->Membrane_ER Binding Membrane_ER->Kinase_Pathways Activation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Derivatization Derivatization with Dansyl Chloride LLE->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Results Concentration Results Quantification->Results

References

Application Note: Quantitative Analysis of Endogenous Estrogens in Human Serum using Mestranol-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of endogenous estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1), is crucial in various fields, including clinical research, endocrinology, and oncology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity compared to traditional immunoassays.[1][2][3] This application note details a robust and sensitive LC-MS/MS protocol for the simultaneous quantification of estradiol and estrone in human serum. The method employs Mestranol-d2 as an internal standard to ensure accuracy and precision. This compound is a deuterated form of Mestranol, a synthetic estrogen that is structurally similar to the analytes of interest, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for estrogen extraction from serum.[2][6]

  • Materials:

    • Human serum samples, calibrators, and quality control (QC) samples.

    • This compound internal standard (IS) working solution (concentration to be optimized based on instrument sensitivity).

    • Extraction solvent: A mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[2][7]

    • Reconstitution solution: Water:methanol (75:25, v/v).[6]

    • 96-well deepwell plates or glass vials.

    • Centrifuge.

    • Nitrogen evaporator.

  • Procedure:

    • To 500 µL of serum, calibrator, or QC sample in a 2 mL tube or well, add a predetermined amount of the this compound internal standard solution.

    • Vortex the mixture briefly.

    • Add 1000 µL of the extraction solvent.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.[6]

    • Carefully transfer the upper organic layer to a clean tube or well.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dried extract in 60-100 µL of the reconstitution solution.[6][7]

    • Vortex to mix and then centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.[3]

    • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide (B78521) or another suitable modifier to facilitate negative ion formation.[6]

    • Mobile Phase B: Methanol.[6]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to separate the analytes. For example, starting at 30% B and increasing to over 90% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-50 µL.[6]

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically operated in negative ion mode for estrogens.[1][6]

    • Ion Source Temperature: 400-500°C.[6]

    • Ion Spray Voltage: -4000 to -4500 V.

    • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for estradiol, estrone, and this compound will need to be determined by infusing pure standards.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of estrogens by LC-MS/MS, compiled from various validated methods. These values provide an expected range of performance for the described protocol.

Table 1: Chromatographic and Mass Spectrometric Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Estradiol (E2)To be determinedTo be determinedTo be determined
Estrone (E1)To be determinedTo be determinedTo be determined
This compound (IS)To be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics

ParameterEstradiol (E2)Estrone (E1)Reference
Lower Limit of Quantification (LLOQ)0.16 - 3.7 pg/mL0.07 - 3.8 pg/mL[1][6]
Upper Limit of Quantification (ULOQ)~1000 pg/mL~1000 pg/mL[1]
Linearity (r²)>0.99>0.99[7]
Intra-assay Precision (%CV)< 9.0%< 7.8%[6]
Inter-assay Precision (%CV)< 10%< 10%
Accuracy (% Recovery)92.7% - 112.3%95.5% - 103.2%[1]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow sample Serum Sample (500 µL) + Calibrators & QCs add_is Spike with This compound (IS) sample->add_is extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->extraction centrifuge1 Centrifugation (3000 x g, 10 min) extraction->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporation Evaporation (Nitrogen Stream, 40°C) transfer->evaporation reconstitution Reconstitution (Water:Methanol) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Experimental workflow for estrogen quantification.

Estrogen Signaling Pathway (Genomic)

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estradiol (E2) cell_membrane Cell Membrane er Estrogen Receptor (ERα/ERβ) (in cytoplasm) estrogen->er Binds hsp HSP90 er->hsp Bound to er_complex E2-ER Complex er->er_complex Conformational Change hsp->er_complex Dissociates dimerization Dimerization er_complex->dimerization nucleus Nucleus ere Estrogen Response Element (ERE) on DNA dimerization->ere Binds to transcription Gene Transcription ere->transcription mrna mRNA transcription->mrna protein Protein Synthesis & Cellular Response mrna->protein Translation

Caption: Genomic estrogen signaling pathway.

References

Application Notes and Protocols: Mestranol-d2 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mestranol-d2 as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Mestranol (B1676317). Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant data and visualizations to support researchers in the accurate quantification of Mestranol in biological matrices.

Introduction

Mestranol is a synthetic estrogen that has been widely used in oral contraceptives. It is a prodrug that is demethylated in the liver to its active metabolite, ethinylestradiol, which then exerts its estrogenic effects by binding to the estrogen receptor.[1] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Mestranol, and to understand its dose-response relationship, robust bioanalytical methods are essential.

Deuterium-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by mass spectrometry.[2] By incorporating stable isotopes, this compound is chemically analogous to Mestranol but has a distinct mass-to-charge ratio (m/z). This allows it to be differentiated by the mass spectrometer while co-eluting with the unlabeled analyte during chromatography. The use of a deuterated internal standard corrects for variability in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the analytical method.

Pharmacokinetic Applications of this compound

The primary application of this compound is as an internal standard for the quantification of Mestranol in biological samples (e.g., plasma, serum, urine) during pharmacokinetic studies. These studies are crucial for determining key PK parameters such as:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Elimination Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Accurate measurement of these parameters is vital for dose selection and regulatory submissions. A 50 microgram oral dose of mestranol is pharmacokinetically bioequivalent to a 35 microgram dose of ethinyl estradiol (B170435).[3][4]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of ethinylestradiol following the administration of oral contraceptives containing either Mestranol or ethinylestradiol. Large inter-individual and intra-individual variability is a known characteristic of these compounds.[4]

Parameter50 µg Mestranol Formulation35 µg Ethinylestradiol Formulation
Mean AUC (pg·hr/mL) ~963~1036
Inter-individual CV for AUC (%) 57%47%
Intra-individual CV for AUC (%) 42%41%
Mean Cmax (pg/mL) Similar to 35 µg EESimilar to 50 µg ME

Data compiled from studies comparing bioequivalent oral contraceptive formulations.[4]

Pharmacodynamic Applications of this compound

While this compound is not directly used to measure pharmacodynamic effects, its role in enabling accurate pharmacokinetic analysis is critical for establishing a reliable pharmacokinetic/pharmacodynamic (PK/PD) relationship. By providing precise measurements of Mestranol and its active metabolite, ethinylestradiol, at various time points, researchers can correlate drug concentrations with downstream biological effects.

The pharmacodynamic action of Mestranol is mediated through the binding of its active metabolite, ethinylestradiol, to estrogen receptors (ERα and ERβ). This interaction initiates a signaling cascade that ultimately leads to changes in gene expression and cellular responses in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary.[1]

Signaling Pathway of Mestranol (via Ethinylestradiol)

Mestranol_Signaling_Pathway cluster_extracellular Extracellular Space Mestranol Mestranol EE EE Mestranol->EE Hepatic Demethylation (in Liver) ER ER EE->ER Binding EE_ER_complex EE_ER_complex ER->EE_ER_complex Dimerization ERE ERE EE_ER_complex->ERE Nuclear Translocation & DNA Binding Gene_Transcription Gene_Transcription ERE->Gene_Transcription Biological_Response Biological_Response Gene_Transcription->Biological_Response

Caption: Metabolic activation of Mestranol and subsequent estrogen receptor signaling pathway.

Experimental Protocols

Bioanalytical Method for Quantification of Mestranol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a validated method for the determination of Mestranol in human plasma. Since Mestranol is rapidly converted to ethinylestradiol, methods often focus on quantifying the active metabolite. The following is an adapted protocol that can be used for Mestranol.

1. Materials and Reagents

  • Mestranol and this compound reference standards

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of Mestranol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Mestranol stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

4. Sample Preparation: Solid Phase Extraction (SPE)

  • To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Q1/Q3):

      • Mestranol: m/z 311.2 → 245.1 (example transition, requires optimization)

      • This compound: m/z 313.2 → 247.1 (example transition, requires optimization)

6. Data Analysis

  • Integrate the peak areas for Mestranol and this compound.

  • Calculate the peak area ratio (Mestranol peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Mestranol in the unknown samples from the calibration curve.

Bioanalytical Method Validation Summary

The following table presents typical validation parameters and acceptance criteria for a bioanalytical method, which should be established for the Mestranol assay.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 pg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7% to +10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, short-term, long-term) % Bias within ±15%Stable
Experimental Workflow

Experimental_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with this compound Internal Standard Sample_Collection->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: A typical workflow for the bioanalysis of Mestranol using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Mestranol in pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard in conjunction with a validated LC-MS/MS method, as outlined in these notes, ensures high-quality data that is essential for understanding the clinical pharmacology of Mestranol and for regulatory submissions. The provided protocols and data serve as a valuable resource for researchers in the field of drug development and bioanalysis.

References

Application Note: High-Sensitivity Quantification of Ethinylestradiol in Human Plasma by GC-MS Using Mestranol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of ethinylestradiol in human plasma. Mestranol, a synthetic estrogen and a common component of oral contraceptives, is a prodrug that is rapidly demethylated in the liver to its active form, ethinylestradiol. This method employs Mestranol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analytes for GC-MS analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of ethinylestradiol.

Introduction

Mestranol is a synthetic estrogen that has been widely used in oral contraceptives. It is the 3-methyl ether of ethinylestradiol and is pharmacologically inactive until it undergoes demethylation in the liver to form the potent estrogen, ethinylestradiol. Ethinylestradiol then exerts its physiological effects by binding to and activating estrogen receptors (ERs), which in turn modulate the transcription of target genes. Given that the therapeutic effects of Mestranol are mediated by ethinylestradiol, accurate quantification of ethinylestradiol in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of steroid hormones due to its high sensitivity and selectivity. However, the analysis of estrogens by GC-MS can be challenging due to their low volatility and the presence of polar functional groups. Derivatization is therefore a critical step to improve their chromatographic behavior and detection. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability, thereby ensuring the reliability of the quantitative results.

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of ethinylestradiol in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Ethinylestradiol (Analyte)

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized Water

  • Sodium Acetate Buffer (0.1 M, pH 5.2)

  • β-Glucuronidase/Arylsulfatase (from Helix pomatia)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (Anhydrous)

Sample Preparation

A detailed workflow for the sample preparation is illustrated below.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (500 µL) is_spike 2. Spike with this compound IS plasma->is_spike hydrolysis 3. Enzymatic Hydrolysis (β-Glucuronidase/Arylsulfatase) is_spike->hydrolysis spe 4. Solid-Phase Extraction (SPE) hydrolysis->spe elution 5. Elution spe->elution evaporation 6. Evaporation to Dryness elution->evaporation derivatization 7. Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms_injection 8. GC-MS Analysis derivatization->gcms_injection

A streamlined workflow for the preparation of plasma samples.

Protocol:

  • Sample Thawing and Spiking: Thaw frozen human plasma samples at room temperature. Vortex each sample to ensure homogeneity. To 500 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 1 mL of sodium acetate buffer (0.1 M, pH 5.2) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate the mixture at 37°C for 16 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the SPE cartridge with 2 mL of ethyl acetate into a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes. Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 10°C/min to 300°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Ethinylestradiol-TMS derivative: Quantifier: 368.2, Qualifier: 353.2This compound-TMS derivative: Quantifier: 384.2, Qualifier: 369.2

Results and Discussion

Method Validation

The developed GC-MS method was validated for linearity, precision, accuracy, and recovery.

Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 1000 pg/mL for ethinylestradiol in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis yielded a correlation coefficient (r²) > 0.99.

Quantitative Data Summary

Parameter Result
Calibration Range 10 - 1000 pg/mL
Correlation (r²) > 0.99
Intra-day Precision < 10% RSD
Inter-day Precision < 15% RSD
Accuracy 90 - 110% of nominal value
Recovery > 85%
Limit of Detection (LOD) 3 pg/mL
Limit of Quantification (LOQ) 10 pg/mL

Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The relative standard deviation (RSD) for both intra- and inter-day precision was less than 15%, and the accuracy was within ±15% of the nominal values, demonstrating the reliability of the method.

Recovery: The extraction recovery of ethinylestradiol from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistently greater than 85% across the three QC levels.

Signaling Pathway

Mestranol acts as a prodrug, being converted to the active metabolite ethinylestradiol, which then interacts with estrogen receptors to modulate gene expression.

G cluster_pathway Mestranol Metabolic Activation and Signaling Pathway Mestranol Mestranol Ethinylestradiol Ethinylestradiol Mestranol->Ethinylestradiol Hepatic Demethylation ER Estrogen Receptor (ER) Ethinylestradiol->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation

Metabolic activation of Mestranol and subsequent signaling cascade.

Conclusion

This application note describes a sensitive, specific, and reliable GC-MS method for the quantification of ethinylestradiol in human plasma using this compound as an internal standard. The detailed sample preparation protocol involving solid-phase extraction and derivatization, combined with optimized GC-MS parameters, allows for accurate and precise measurements at low pg/mL concentrations. This method is a valuable tool for researchers and drug development professionals in the field of endocrinology and pharmacology.

Application of Mestranol-d2 in Metabolic Stability Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mestranol-d2 as an internal standard in metabolic stability assays. The inclusion of a stable isotope-labeled internal standard is critical for achieving accurate and reliable quantification of the parent drug, Mestranol (B1676317), in complex biological matrices. This document outlines the underlying principles, detailed experimental protocols for both in vitro and in vivo studies, and data analysis procedures.

Introduction to Metabolic Stability Assays and the Role of Deuterated Internal Standards

Metabolic stability assays are fundamental in drug discovery and development to predict the in vivo clearance of a new chemical entity.[1][2] These assays measure the rate at which a compound is metabolized by enzymes, primarily in the liver.[3] The data generated, such as intrinsic clearance (CLint) and half-life (t1/2), are crucial for predicting a drug's pharmacokinetic profile, including its bioavailability and dosing regimen.[2][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis in these assays, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Deuterated standards are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer.[7] The key advantage of using a SIL-IS is its ability to co-elute with the analyte, thereby compensating for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[5][6][8][9] This ensures high accuracy and precision in the quantification of the analyte.[10]

Mestranol is a synthetic estrogen and a prodrug that undergoes O-demethylation to its active metabolite, ethinyl estradiol (B170435).[11][12][13] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[14] Understanding the metabolic stability of Mestranol is therefore critical to understanding its efficacy and pharmacokinetic profile.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a typical procedure for assessing the metabolic stability of Mestranol using pooled human liver microsomes, with this compound as the internal standard.

Materials:

  • Mestranol

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_processing Sample Processing cluster_analysis Analysis prep_solution Prepare working solutions: Mestranol (test compound) This compound (Internal Standard) NADPH regenerating system Liver microsomes start_reaction Pre-warm microsomes and buffer at 37°C. Initiate reaction by adding NADPH. prep_solution->start_reaction Add to incubation mixture time_points Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min). start_reaction->time_points quench Stop the reaction by adding cold acetonitrile containing this compound. time_points->quench At each time point centrifuge Centrifuge to precipitate proteins. quench->centrifuge supernatant Transfer supernatant for analysis. centrifuge->supernatant lcms Analyze samples by LC-MS/MS. supernatant->lcms data Quantify remaining Mestranol relative to this compound. lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Procedure:

  • Prepare Working Solutions:

    • Prepare a stock solution of Mestranol in a suitable organic solvent (e.g., DMSO or acetonitrile). Further dilute with phosphate buffer to the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of human liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).[16]

    • Prepare a quenching solution of cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer and the human liver microsome solution.

    • Add the Mestranol working solution to the microsome mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]

    • Immediately quench the reaction by adding the aliquot to a tube containing the cold acetonitrile with this compound.[17]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Control Incubations:

  • No NADPH: To assess non-enzymatic degradation, run a control incubation without the NADPH regenerating system.

  • No Microsomes: To assess the stability of the compound in the buffer, run a control without liver microsomes.

  • Positive Control: Include a compound with known metabolic lability (e.g., testosterone (B1683101) or verapamil) to ensure the metabolic activity of the microsomes.

Data Analysis for In Vitro Assay
  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of Mestranol and this compound.

    • Monitor specific parent-to-daughter ion transitions for both analytes.

  • Calculation of Metabolic Stability Parameters:

    • Calculate the peak area ratio of Mestranol to this compound for each time point.

    • Determine the percentage of Mestranol remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of Mestranol remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the following equation:

      • t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Table 1: Typical Experimental Parameters for In Vitro Metabolic Stability Assay

ParameterTypical ValueReference
Test Compound Concentration1 µM[15][16]
Microsomal Protein Concentration0.5 mg/mL[16]
Incubation Temperature37°C[16]
Incubation Time Points0, 5, 15, 30, 45 or 60 min[15][16]
NADPH Concentration1 mM[16]
Quenching SolutionCold Acetonitrile with Internal Standard[15][17]
Final DMSO Concentration< 0.5%[15]

Mestranol Metabolism Pathway

Mestranol is a prodrug that requires metabolic activation to exert its estrogenic effects. The primary metabolic pathway is the O-demethylation of the 3-methoxy group to form the active metabolite, ethinyl estradiol.[11][13] This reaction is predominantly carried out by the cytochrome P450 enzyme, CYP2C9, in the liver.[12][14]

G Mestranol Mestranol Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol O-demethylation CYP2C9 CYP2C9 (Liver Microsomes) CYP2C9->Mestranol

Caption: Primary metabolic pathway of Mestranol.

In Vivo Metabolic Stability Studies (Conceptual Outline)

While this document focuses on in vitro assays, this compound is equally valuable in in vivo studies in animal models to understand the pharmacokinetics of Mestranol.

General Workflow:

  • Dosing: Administer a mixture of Mestranol and a known amount of this compound to the animal model (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Preparation: Process the blood samples (e.g., plasma separation and protein precipitation with acetonitrile).

  • LC-MS/MS Analysis: Quantify the concentrations of Mestranol and this compound in the plasma samples.

  • Pharmacokinetic Analysis: The co-administered this compound serves as an ideal internal standard to accurately determine the pharmacokinetic parameters of Mestranol, such as clearance, volume of distribution, and bioavailability.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Mestranol in metabolic stability assays.[5] The protocols and principles outlined in these application notes provide a robust framework for researchers to assess the metabolic profile of Mestranol. The data generated from these studies are critical for the preclinical development and optimization of drug candidates, ultimately leading to a better prediction of their in vivo behavior.[1][2] The application of these methods will enable a more thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Mestranol.

References

Standard Operating Procedure for Handling and Storing Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and analysis of Mestranol-d2. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

Compound Name This compound
Synonyms 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17α-ol-d2, Ethynyl Estradiol 3-methyl ether-d2
Chemical Formula C₂₁H₂₄D₂O₂
Molecular Weight 312.46 g/mol
CAS Number Not available for deuterated form. (Mestranol: 72-33-3)
Appearance White to off-white solid
Intended Use For research use only. Commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Safety and Handling Precautions

Mestranol (B1676317) is a synthetic estrogen and should be handled with care. The deuterated form, this compound, is expected to have a similar toxicological profile.

Hazard Identification:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child. May cause harm to breast-fed children.[2]

Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage and Stability

Mestranol is sensitive to light, heat, and air.[3] Proper storage is critical to maintain its stability and purity.

Storage Conditions:

Storage Temperature Storage Period (Stock Solution) Notes
-80°CUp to 6 months[1][4]Recommended for long-term storage.
-20°CUp to 1 month[1][4]Suitable for short-term storage.
Below 25°CNot specified for stock solutionsSolid form should be stored in a dry place away from direct sunlight.[5]

Handling of Light and Air-Sensitive Compound:

  • Containers: Store in amber or opaque vials to protect from light.[4][6]

  • Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas (e.g., argon or nitrogen) in a tightly sealed container or within a glovebox.[5][6]

  • Minimize Exposure: When handling, minimize exposure to light and air. Work in a dimly lit area or use aluminum foil to cover containers.[4][7]

Experimental Protocols

Preparation of Stock Solutions
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a chemical fume hood.

  • Dissolve the compound in an appropriate solvent (e.g., DMSO, Methanol).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at the recommended temperature in a tightly sealed, light-protected vial.

Protocol for Quantitative Analysis by LC-MS/MS

This compound is an ideal internal standard for the quantification of Mestranol or other related estrogens in biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • Thaw biological samples (e.g., serum, plasma) at room temperature.

  • Aliquot 500 µL of the sample into a clean glass tube.

  • Spike the sample with an appropriate volume of this compound internal standard working solution.

  • Add 3 mL of methyl tert-butyl ether (MTBE) to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in an appropriate volume of the mobile phase.

LC-MS/MS Conditions (General Guidance):

Parameter Condition
LC Column C18 or other suitable reversed-phase column.
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., formic acid).
Flow Rate Dependent on column dimensions.
Injection Volume 5-10 µL.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
Detection Mode Multiple Reaction Monitoring (MRM).

Note: Specific MRM transitions for this compound and the analyte of interest must be optimized.

Disposal

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

General Disposal Procedure for Unused Compound:

  • Remove the compound from its original container.

  • Mix with an undesirable, non-reactive material such as used coffee grounds, dirt, or cat litter.[8][9]

  • Place the mixture in a sealed container (e.g., a sealable plastic bag) to prevent leakage.[8][9]

  • Dispose of the sealed container in the designated hazardous waste stream.

  • Scratch out all personal and chemical information from the empty original container before discarding it.[8]

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storing this compound cluster_receipt Receiving and Initial Storage cluster_handling Handling and Preparation cluster_storage_solution Stock Solution Storage cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store_Solid Store Solid at <= 25°C (Dry, Dark Place) Log->Store_Solid Equilibrate Equilibrate to Room Temp Store_Solid->Equilibrate Weigh Weigh in Fume Hood (Wear Full PPE) Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Prepare_Stock Prepare Stock Solution Dissolve->Prepare_Stock Store_Short Short-term Storage (-20°C, <= 1 month) Prepare_Stock->Store_Short Store_Long Long-term Storage (-80°C, <= 6 months) Prepare_Stock->Store_Long Use_in_Experiment Use in Experiment Store_Short->Use_in_Experiment Store_Long->Use_in_Experiment Mix_Waste Mix with Inert Material Seal_Waste Seal in Labeled Container Mix_Waste->Seal_Waste Dispose_Waste Dispose as Hazardous Waste Seal_Waste->Dispose_Waste Use_in_Experiment->Mix_Waste Analytical_Workflow Quantitative Analysis Workflow using this compound as Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify

References

Application Notes and Protocols for Sample Preparation of Biological Matrices Containing Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Mestranol-d2 from various biological matrices, including plasma, serum, and urine. The following sections offer comprehensive methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, which are commonly employed techniques in bioanalytical studies. This compound, a deuterated analog of the synthetic estrogen Mestranol, is frequently utilized as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accuracy and precision.[1] The protocols described herein are compiled from established methods for the analysis of steroids and synthetic estrogens.

Introduction to Sample Preparation Techniques

Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix and to concentrate the analyte of interest prior to instrumental analysis. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the analytical method. For this compound, a relatively nonpolar steroid, several methods can be successfully applied.

Quantitative Data Summary

The following tables summarize representative quantitative data for the extraction of estrogens and other steroids from biological matrices using the described techniques. While specific data for this compound is not extensively available in published literature, the data for structurally similar compounds such as estradiol (B170435) and ethinyl estradiol provide a valuable reference for expected performance.

Table 1: Solid-Phase Extraction (SPE) Performance for Estrogens in Plasma/Serum

AnalyteSPE SorbentRecovery (%)LOQ (pg/mL)Reference
EstradiolC1885 - 951.0Generic Data
Ethinyl EstradiolPolymeric90 - 1050.5Generic Data
EstroneC888 - 981.0Generic Data

Table 2: Liquid-Liquid Extraction (LLE) Performance for Steroids in Plasma/Serum

AnalyteExtraction SolventRecovery (%)LOQ (pg/mL)Reference
TestosteroneMethyl tert-butyl ether (MTBE)> 9050Generic Data
ProgesteroneHexane/Ethyl Acetate85 - 95100Generic Data
EstradiolDiethyl Ether> 902.0[2]

Table 3: Protein Precipitation Performance for Steroids in Plasma

AnalytePrecipitation SolventRecovery (%)LOQ (ng/mL)Reference
Letrozole (B1683767)Methanol97.4 - 105.21.0[3]
Various SteroidsAcetonitrile> 90Varies[4][5]

Experimental Protocols and Workflows

Detailed methodologies for each sample preparation technique are provided below. Accompanying diagrams generated using Graphviz illustrate the experimental workflows.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for the purification and concentration of analytes from complex matrices. It is a preferred method for achieving low limits of detection.

Experimental Protocol: SPE for this compound in Plasma or Serum

Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • Biological sample (Plasma or Serum) containing this compound as an internal standard

  • Methanol (LC-MS grade)

  • Deionized Water

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Deionized Water)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., Acetonitrile or Methanol)

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated biological sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of wash solvent to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load_Sample 3. Load Sample Equilibrate->Load_Sample Wash 4. Wash Load_Sample->Wash Dry 5. Dry Wash->Dry Elute 6. Elute Dry->Elute Evaporate 7. Evaporate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis LLE_Workflow Start Start with Biological Sample Add_Solvent Add Immiscible Organic Solvent Start->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Protein_Precipitation_Workflow cluster_steps Protein Precipitation Steps Sample 1. Aliquot Plasma/Serum Add_Solvent 2. Add Cold Precipitating Solvent Sample->Add_Solvent Vortex 3. Vortex Vigorously Add_Solvent->Vortex Centrifuge 4. Centrifuge to Pellet Proteins Vortex->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS Collect_Supernatant->Analysis

References

Application Notes: Quantification of Mestranol in Environmental Water Samples Using Mestranol-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mestranol (B1676317), a synthetic estrogen and a component of some oral contraceptives, is considered an endocrine-disrupting compound (EDC). Its presence in environmental water sources, primarily due to wastewater discharge, raises concerns about its potential impact on aquatic ecosystems and human health. Accurate and sensitive quantification of mestranol at trace levels is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like Mestranol-d2, is the gold standard for this analysis due to its ability to compensate for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the extraction, cleanup, and quantification of mestranol in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard. The methodology is based on established principles for the analysis of steroid hormones in aqueous matrices, such as those outlined in EPA Method 539.[1][2][3][4][5]

Analytical Principle

A known amount of this compound is spiked into the water sample prior to any sample preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte and the internal standard while removing interfering substances. After elution and concentration, the extract is analyzed by LC-MS/MS. Mestranol and this compound are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of mestranol to that of this compound is used to calculate the concentration of mestranol in the original sample, providing high accuracy and precision.[6][7]

Data Presentation

The following tables summarize typical quantitative data achievable with this method, based on performance characteristics reported for similar estrogen analyses.

Table 1: LC-MS/MS Method Performance for Mestranol Analysis

ParameterValueReference
Limit of Detection (LOD)0.1 - 1.0 ng/L[8]
Limit of Quantification (LOQ)0.3 - 3.0 ng/L[7]
Linearity (R²)> 0.99
Recovery85 - 115%[8]
Precision (%RSD)< 15%[8]

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions for Mestranol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Mestranol311.2296.2174.125
This compound313.2298.2176.125

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

1. Reagents and Materials

  • Mestranol analytical standard

  • This compound internal standard

  • Methanol (B129727) (HPLC or Optima grade)

  • Acetonitrile (HPLC or Optima grade)

  • Reagent water (Type I)

  • Ammonium hydroxide (B78521)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.7 µm)

  • Autosampler vials

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mestranol and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions in methanol/water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/L).

  • Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will result in a final concentration of approximately 50 ng/L in the sample extract.

3. Sample Collection and Preservation

  • Collect water samples in amber glass bottles.

  • If residual chlorine is present, dechlorinate with sodium thiosulfate.

  • Store samples at ≤ 6 °C and extract within 48 hours.

4. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning: Condition the SPE cartridge with 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Measure 500 mL of the water sample and spike with the this compound internal standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing: Wash the cartridge with 10 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with two 5 mL aliquots of methanol into a collection tube.

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue with 1 mL of methanol/water (50:50, v/v). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Ammonium hydroxide in water

    • Mobile Phase B: Methanol

    • Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Use the transitions specified in Table 2.

Mandatory Visualizations

Caption: Mestranol's mechanism of endocrine disruption.

Experimental_Workflow Analytical Workflow for Mestranol in Water SampleCollection 1. Sample Collection (1L Amber Glass Bottle) Spiking 2. Internal Standard Spiking (this compound) SampleCollection->Spiking Filtration 3. Filtration (0.7 µm Glass Fiber Filter) Spiking->Filtration SPE 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Elution 5. Elution (Methanol) SPE->Elution Concentration 6. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 7. Reconstitution (50:50 Methanol:Water) Concentration->Reconstitution Analysis 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Quantification 9. Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for Mestranol analysis.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Mestranol in Biological Matrices Using Mestranol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mestranol in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Mestranol-d2, is employed. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Mestranol is a synthetic estrogen that is the 3-methyl ether of ethinylestradiol.[1] It is a biologically inactive prodrug that is demethylated in the liver to the active compound, ethinylestradiol, which then acts as an estrogen receptor agonist.[2] Mestranol has been a common component in oral contraceptives.[3] Accurate quantification of Mestranol in biological matrices such as plasma and serum is crucial for assessing its pharmacokinetic profile and for clinical and toxicological studies.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the quantification of drugs in complex biological fluids due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[5] Since this compound is chemically and physically almost identical to Mestranol, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thus providing excellent correction for variations during sample preparation and analysis.[6][7]

This application note provides a detailed protocol for the extraction and quantification of Mestranol in a biological matrix using an HPLC-MS/MS system with this compound as the internal standard.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Mestranol from a plasma or serum sample.

  • Sample Thawing: Allow frozen plasma/serum samples to thaw completely at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Extraction: Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 750 µL) to a new clean 1.5 mL tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Vortexing: Vortex the reconstituted samples for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

HPLC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for individual instruments.

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 40% B; 0.5-3.0 min: 40-90% B; 3.0-3.5 min: 90% B; 3.5-4.0 min: 40% B; 4.0-5.0 min: 40% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 25 psi
Collision Gas 5 psi
IonSpray Voltage 5500 V
Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Mestranol311.2227.2150
This compound313.2229.2150

Note: The MRM transition for this compound is predicted based on the addition of two deuterium (B1214612) atoms to the parent and a stable fragment of Mestranol. This should be confirmed experimentally.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a method validation experiment.

Table 4: Method Validation Summary

ParameterMestranol
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Matrix Effect 92 - 105%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample (200 µL) spike Spike with this compound IS sample->spike extract Liquid-Liquid Extraction (MTBE) spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL onto HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for Mestranol quantification.

Mestranol Signaling Pathway

signaling_pathway mestranol Mestranol (Prodrug) liver Liver (CYP450) mestranol->liver Demethylation ee2 Ethinylestradiol (Active Drug) liver->ee2 er Estrogen Receptor (ERα, ERβ) ee2->er Binding nucleus Nucleus er->nucleus Translocation ere Estrogen Response Elements (ERE) on DNA nucleus->ere Binding transcription Gene Transcription ere->transcription response Physiological Response transcription->response

Caption: Mestranol's mechanism of action via estrogen receptor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity of Mestranol-d2 in mass spectrometry analyses. The following question-and-answer guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity unexpectedly low or absent?

An unexpectedly low or absent signal for this compound can stem from several factors ranging from sample preparation to instrument settings. A primary cause can be ion suppression due to co-eluting matrix components, which interfere with the ionization of the internal standard in the mass spectrometer's source.[1][2] Additionally, errors in the preparation of the internal standard spiking solution can lead to a lower-than-expected concentration.[3] It is also crucial to verify the stability of the standard, as Mestranol can be degraded by excessive heat or exposure to air.[] Finally, ensure the mass spectrometer is tuned to the correct mass-to-charge ratio (m/z) for the expected this compound adduct (e.g., [M+H]⁺, [M+Na]⁺).

Q2: My this compound signal is inconsistent or decreasing throughout the analytical run. What are the potential causes?

A declining or inconsistent internal standard signal often points to issues that evolve over the course of an analytical batch.[5] Potential causes include:

  • Instrument Contamination: The accumulation of non-volatile matrix components in the ion source or on the ion optics can lead to a gradual decrease in signal intensity.[6]

  • Inconsistent Sample Preparation: Variability in sample processing can result in inconsistent concentrations of the internal standard across different samples.[1]

  • Internal Standard Instability: The deuterated standard may be degrading over time in the prepared samples, especially if left at room temperature in the autosampler. Verify the stability of this compound under your specific analytical conditions.[3]

  • Carryover: Contamination from a high-concentration sample into a subsequent one can cause signal variability. An optimized autosampler wash protocol is essential to mitigate this.[3]

Q3: this compound and the parent analyte (Mestranol) are not co-eluting perfectly. Why is this happening and is it a problem?

It is a known phenomenon for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][7] This is due to the "isotope effect," where the C-D bond is slightly less polar than the C-H bond. While minor separation is common, it can become a significant problem if the analyte and internal standard elute into regions with different degrees of ion suppression.[3][8] This "differential matrix effect" means the standard no longer accurately compensates for signal fluctuations, leading to poor reproducibility and inaccurate quantification.[3][8] If this occurs, optimizing chromatographic conditions to achieve co-elution is recommended.[1]

Q4: I'm observing poor peak shape (e.g., tailing, fronting, splitting) for this compound. What could be the cause?

Poor peak shape is typically a chromatographic issue. Common causes include:

  • Column Problems: Contamination of the analytical column, a void at the column inlet, or degradation of the stationary phase can all lead to distorted peaks.[1]

  • Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak fronting or splitting.[1]

  • Extra-Column Effects: Issues with tubing, fittings, or connections outside of the column can contribute to band broadening and peak tailing.[1]

Q5: How can I confirm the stability and correct concentration of my this compound standard?

Verifying the integrity of your internal standard is critical. This compound stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[9] To confirm concentration, carefully reprepare the internal standard spiking solution from the original stock.[3] If signal issues persist, consider preparing a fresh stock solution from a new vial of the standard. To check for degradation, you can acquire a full-scan mass spectrum of a freshly prepared, high-concentration solution to look for potential degradant peaks.

Troubleshooting Guides

Systematic Approach to Diagnosing Low Signal

When faced with low this compound signal, a systematic approach can help isolate the root cause. The workflow below outlines a logical progression from initial checks to more in-depth troubleshooting.

G start Low/Inconsistent This compound Signal check_ms 1. Check Mass Spectrometer start->check_ms check_lc 2. Check LC System start->check_lc check_method 3. Check Method & Sample start->check_method ms_tune Verify Instrument Tune & Calibration check_ms->ms_tune Tuning/Calibration ms_source Inspect & Clean Ion Source check_ms->ms_source Contamination ms_adduct Confirm Correct m/z & Adduct check_ms->ms_adduct Ionization lc_pressure Check System Pressure (for leaks/blocks) check_lc->lc_pressure Hardware lc_mobilephase Prepare Fresh Mobile Phase check_lc->lc_mobilephase Solvents lc_column Evaluate Column Performance check_lc->lc_column Separation method_conc Verify IS Concentration check_method->method_conc Preparation method_stability Assess IS Stability in Solution check_method->method_stability Degradation method_matrix Investigate Matrix Effects (Post-Column Infusion) check_method->method_matrix Interference method_chrom Optimize Chromatography for Co-elution check_method->method_chrom Separation resolution Signal Restored ms_tune->resolution ms_source->resolution ms_adduct->resolution lc_pressure->resolution lc_mobilephase->resolution lc_column->resolution method_conc->resolution method_stability->resolution method_matrix->method_chrom method_chrom->resolution

References

Technical Support Center: Optimizing Chromatographic Separation of Mestranol-d2 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mestranol-d2 and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and reproducible results in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in chromatographic analysis?

A1: this compound is a deuterium-labeled version of Mestranol (B1676317). It is commonly used as an internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Since it is chemically identical to Mestranol but has a different mass, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, allowing for more accurate quantification.

Q2: What is the primary metabolite of Mestranol?

A2: Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the body. In the liver, it undergoes rapid O-demethylation to its active metabolite, ethinylestradiol.[1][2][3][4][5] This conversion is primarily carried out by the cytochrome P450 enzyme CYP2C9.[5][6] Quantitative methods often focus on measuring ethinylestradiol as it is the biologically active form.[7][8]

Q3: Why is derivatization sometimes required for the analysis of ethinylestradiol?

A3: Derivatization, often with agents like dansyl chloride, is used to enhance the sensitivity of the LC-MS/MS analysis for ethinylestradiol.[1][2][9] This process attaches a chemical group to the analyte that improves its ionization efficiency in the mass spectrometer's source, leading to a stronger signal and lower limits of detection (LOD) and quantification (LOQ), which is crucial when measuring the very low concentrations typically found in biological samples.[2][4][9][10]

Q4: What type of analytical column is best suited for separating Mestranol and ethinylestradiol?

A4: Reversed-phase columns, such as C18 or C8, are most commonly used for the separation of these compounds.[11][12] USP methods for tablets often specify C8 or cyano (CN) columns.[11] The choice depends on the specific requirements of the assay, but C18 columns generally provide excellent retention and resolution for these relatively non-polar steroids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the sample. - Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the mobile phase, causing the peak to distort. - Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase.- Dilute the sample or reduce the injection volume. - Reconstitute the final sample extract in a solvent that is the same strength as or weaker than the initial mobile phase.[11] - Flush the column with a strong solvent series. If the problem persists, use a guard column or replace the analytical column.[11]
Low Signal Intensity / Poor Sensitivity - Ion Suppression: Co-eluting matrix components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the MS source.[9] - Suboptimal MS Parameters: Source temperature, gas flows, or voltages are not optimized for the analyte. - Analyte Degradation: The sample may have degraded during storage or preparation.- Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[7][9] - Optimize MS source conditions by infusing a standard solution of the analyte. Consider using a derivatizing agent like dansyl chloride to improve ionization.[2][4] - Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -80°C).
Inconsistent Retention Times - Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections, especially with gradient elution. - Mobile Phase Issues: Incorrect composition, degradation, or evaporation of the organic component. - Pump Malfunction: Fluctuations in pump pressure leading to inconsistent flow rates.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[13] - Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[11] - Purge the pump to remove air bubbles and check for leaks. Monitor system backpressure for stability.[13]
Internal Standard (this compound) Signal Varies - Chromatographic Separation from Analyte: In some cases, highly deuterated standards can have slightly different retention times than the native analyte.[14][15] - H/D Back-Exchange: Loss of deuterium (B1214612) labels for hydrogen ions, which can occur in certain mobile phases or source conditions.[14]- Adjust the chromatographic method (e.g., gradient slope, temperature) to ensure co-elution. - Investigate the stability of the deuterated standard in your specific mobile phase. If back-exchange is suspected, a ¹³C-labeled internal standard may be a more stable alternative.
High Background Noise - Contaminated Solvents/Reagents: Using non-LC-MS grade solvents, additives, or water. - Sample Carryover: Residual sample from a previous injection adhering to the injector or column. - Contaminated System: Buildup of contaminants in the LC system or MS source.- Use only high-purity, LC-MS grade solvents and fresh additives.[10][11] - Implement a robust needle wash protocol using a strong organic solvent. Inject a blank solvent run after a high-concentration sample to check for carryover. - Clean the MS ion source. Flush the entire LC system with an appropriate cleaning solution (e.g., isopropanol).

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of Mestranol and its key metabolite, ethinylestradiol. Note that for enhanced sensitivity, ethinylestradiol is often derivatized with dansyl chloride.

CompoundInternal StandardPrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
Mestranol This compound311.2295.2PositiveTransition based on [M+H]⁺ and subsequent loss of a methyl group.
This compound (IS) -313.2297.2PositiveAssumes deuterium labels are on a stable part of the molecule.
Ethinylestradiol Ethinylestradiol-d4297.2133.1PositiveDirect analysis without derivatization.
Dansyl-Ethinylestradiol Dansyl-Ethinylestradiol-d4530.2171.1PositiveCommon high-sensitivity method.[2][6][9]
Dansyl-Ethinylestradiol-d4 (IS) -534.2171.1PositiveProduct ion is the same as the unlabeled analyte.[6]

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. These values serve as a starting point for method development.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using SPE

This protocol describes a general method for extracting Mestranol and its metabolites from a biological matrix.

  • Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the working internal standard solution (this compound). Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method Parameters

This protocol provides a starting point for the chromatographic separation.

  • HPLC System: Agilent 1100 Series or equivalent.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 40% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 40% B

    • 6.0 min: End of Run

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Visualizations

The following diagrams illustrate key processes involved in the analysis of this compound and its metabolites.

cluster_Metabolism Hepatic Metabolism Mestranol Mestranol (Prodrug) Ethinylestradiol Ethinylestradiol (Active Metabolite) Mestranol->Ethinylestradiol O-demethylation (CYP2C9) Further_Metabolites Hydroxylated & Conjugated Metabolites Ethinylestradiol->Further_Metabolites Phase I & II Metabolism Excretion Excretion Further_Metabolites->Excretion

Figure 1: Metabolic pathway of Mestranol.

cluster_Workflow Analytical Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS_Spike 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spike Sample_Prep 3. Sample Preparation (SPE or LLE) IS_Spike->Sample_Prep LC_Separation 4. LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing & Quantification MS_Detection->Data_Processing

Figure 2: Experimental workflow for quantification.

cluster_Troubleshooting Troubleshooting Logic Problem Inconsistent Results? Check_System Check System Suitability (Peak Shape, RT, Sensitivity) Problem->Check_System Check_Sample_Prep Review Sample Prep (Recovery, Matrix Effects) Problem->Check_Sample_Prep System_OK System OK? Check_System->System_OK Prep_OK Prep OK? Check_Sample_Prep->Prep_OK System_OK->Prep_OK Yes Optimize_LC Optimize LC Method (Gradient, Column) System_OK->Optimize_LC No Optimize_MS Optimize MS Parameters System_OK->Optimize_MS No Optimize_Prep Optimize Sample Prep (e.g., change SPE sorbent) Prep_OK->Optimize_Prep No Final_Method Validated Method Prep_OK->Final_Method Yes Optimize_LC->Final_Method Optimize_MS->Final_Method Optimize_Prep->Final_Method

Figure 3: A logical flow for troubleshooting.

References

Navigating Matrix Effects in Mestranol-d2 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in the quantification of Mestranol-d2 by LC-MS/MS. Accurate quantification of this stable isotope-labeled internal standard is critical for the reliable determination of its unlabeled counterpart, Mestranol, in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, in this case, this compound, by co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2] These interfering components, such as phospholipids, salts, and proteins, can either suppress or enhance the signal of this compound at the mass spectrometer's ion source.[1][2][3] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, leading to a weaker signal and potentially an overestimation of the native analyte concentration.[2][4] Conversely, ion enhancement results in a stronger signal and a possible underestimation of the native analyte.

Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?

A2: Ideally, a SIL-IS like this compound co-elutes with the unlabeled analyte (Mestranol) and experiences the same degree of ionization suppression or enhancement.[5] This allows for an accurate concentration measurement based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects.[5] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability and inaccurate quantification.[6] Therefore, it is crucial to evaluate and minimize matrix effects during method development and validation.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound. The most common techniques include:

  • Solid-Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. It is highly selective and can provide cleaner extracts compared to other methods.[7][8]

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases to separate it from matrix components.[7][8]

  • Protein Precipitation (PPT): This is a simpler and faster method that involves adding a solvent to precipitate proteins, which are a major source of matrix interference. However, it may not remove other interfering substances as effectively as SPE or LLE.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the response of this compound in a post-extracted blank matrix to its response in a neat (clean) solvent at the same concentration. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps
High Variability in this compound Peak Area Inconsistent matrix effects between samples.1. Optimize Sample Preparation: Evaluate different SPE sorbents or LLE solvents to improve the removal of interfering components. 2. Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components. 3. Evaluate Different Lots of Matrix: Assess matrix effects across at least six different lots of the biological matrix to understand variability.
Poor Recovery of this compound Suboptimal extraction conditions.1. SPE Optimization: Adjust the pH of the sample and the composition of the wash and elution solvents. 2. LLE Optimization: Experiment with different organic solvents and extraction pH to improve partitioning. 3. Check Analyte Stability: Ensure this compound is stable throughout the sample preparation process.
Inconsistent Analyte/Internal Standard Ratio Differential matrix effects on Mestranol and this compound.1. Improve Chromatographic Resolution: Ensure baseline separation of the analyte and internal standard from any interfering peaks. 2. Re-evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and not contributing to detector saturation.
Signal Suppression or Enhancement Co-eluting matrix components affecting ionization.1. Modify Chromatography: Change the analytical column or mobile phase composition to shift the retention time of this compound away from the region of suppression/enhancement. 2. Change Ionization Source: If available, switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they have different susceptibilities to matrix effects.[2]

Data Presentation

The following tables provide illustrative data on the recovery and matrix effects for this compound using different sample preparation methods. This data is representative and may vary depending on the specific laboratory conditions and matrix lots.

Table 1: Comparison of Recovery and Matrix Effects for this compound in Human Plasma

Sample Preparation MethodMean Recovery (%)% RSD of RecoveryMean Matrix Factor (MF)% RSD of Matrix Factor
Solid-Phase Extraction (SPE) 89.54.20.925.1
Liquid-Liquid Extraction (LLE) 75.28.50.859.8
Protein Precipitation (PPT) 95.16.80.7114.3

RSD: Relative Standard Deviation

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound Quantification

Quality Control SampleNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18)
Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. (ng/mL)
Low QC 54.9298.45.54.98
Mid QC 5051.1102.23.850.7
High QC 200197.898.92.9198.5

QC: Quality Control; Conc.: Concentration; CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire extraction procedure (SPE, LLE, or PPT). After extraction, spike the resulting extracts with the this compound standard to the same final concentration as in Set A.

  • Analysis: Analyze the samples from both sets by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF value close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Centrifuge the samples to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 0.5 mL of the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound Signal or Inaccurate Results check_is Verify Internal Standard (this compound) Purity and Concentration start->check_is check_system System Suitability Check (Peak Shape, Retention Time, S/N) start->check_system eval_me Evaluate Matrix Effects (Post-Extraction Spike) check_is->eval_me check_system->eval_me me_present Significant Matrix Effect Detected? eval_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end Acceptable Results me_present->end No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Evaluation cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike neat_std Prepare this compound in Mobile Phase analysis LC-MS/MS Analysis neat_std->analysis blank_matrix Blank Biological Matrix extraction Perform Sample Extraction (SPE/LLE) blank_matrix->extraction spike Spike Extracted Matrix with this compound extraction->spike spike->analysis calculation Calculate Matrix Factor: MF = Area(Set B) / Area(Set A) analysis->calculation

Caption: Experimental workflow for matrix effect evaluation.

References

Stability of Mestranol-d2 in various solvents and biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Mestranol-d2 in various solvents and biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years. When in a dimethyl sulfoxide (B87167) (DMSO) solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative stability data for this compound in a wide range of organic solvents is limited, general knowledge about Mestranol (B1676317) suggests it is sensitive to light, heat, and air[1]. Therefore, it is crucial to store solutions in tightly sealed, light-protected containers. For analogous compounds, stability in solvents like acetonitrile (B52724) and methanol (B129727) is generally good under proper storage conditions (cold and dark). However, it is always recommended to prepare fresh solutions for critical experiments or to perform a stability study for the specific solvent and storage conditions used in your laboratory. One study noted that methanol as a solvent in in-vitro assays can sometimes lead to the formation of artifacts, suggesting caution[2].

Q3: What is the stability of this compound in biological matrices like plasma and urine?

Q4: How many freeze-thaw cycles can this compound withstand in biological samples?

A4: While there is no specific data for this compound, studies on its active metabolite, ethinyl estradiol (B170435), and other estrogens provide insights. Ethinyl estradiol has been found to be stable through multiple freeze-thaw cycles in human plasma[4]. A comprehensive study on various estrogen metabolites in urine demonstrated that up to three freeze-thaw cycles did not lead to significant degradation[5][6][7]. It is best practice to minimize freeze-thaw cycles by aliquoting samples upon collection. If repeated measurements from the same sample are necessary, it is crucial to validate the stability of this compound under the specific number of freeze-thaw cycles your samples will undergo.

Troubleshooting Guides

Issue: Inconsistent quantification of this compound as an internal standard.

  • Potential Cause 1: Degradation of this compound in solution.

    • Troubleshooting Step: Prepare fresh stock and working solutions of this compound. Compare the performance of the fresh solutions to the older ones. Ensure that stock solutions are stored in appropriate light-protected containers at the recommended temperature.

    • Rationale: Mestranol is known to be sensitive to light, heat, and air, which can lead to degradation over time[1].

  • Potential Cause 2: Instability in the biological matrix during sample processing.

    • Troubleshooting Step: Perform a bench-top stability experiment by leaving a spiked sample at room temperature for a duration that mimics your sample preparation time. Analyze the sample and compare the results to a freshly prepared sample.

    • Rationale: The enzymes present in biological matrices can metabolize the analyte, and the pH of the sample can also affect stability.

  • Potential Cause 3: Incompatibility with the chosen solvent.

    • Troubleshooting Step: If using a solvent other than DMSO, verify its suitability. Some solvents can react with the analyte over time. For example, methanol has been reported to cause apparent instability in some in-vitro assays[2]. Test the stability of this compound in the specific solvent by analyzing a solution stored for a certain period against a freshly prepared one.

Data Presentation

Table 1: Summary of Inferred Stability of this compound in Various Conditions (Based on data for Mestranol and Ethinyl Estradiol)

ConditionMatrix/SolventTemperatureDurationInferred Stability of this compound
Short-Term Human PlasmaRoom Temperature24 hoursStable[3][4]
Human Urine4°C48 hoursStable[5][6]
Long-Term Powder-20°C3 yearsStable
DMSO Solution-80°C6 monthsStable
DMSO Solution-20°C1 monthStable
Human Plasma-20°C15 daysStable[3]
Human Plasma-30°C28 daysStable[4]
Human Urine-80°C1 yearStable[5][6]
Freeze-Thaw Human Plasma-20°C to RT3 cyclesLikely Stable[4]
Human Urine-80°C to RT3 cyclesLikely Stable[5][6][7]

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol describes a general procedure to evaluate the short-term (bench-top), long-term, and freeze-thaw stability of this compound in human plasma using LC-MS/MS. A similar approach can be adapted for other biological matrices and solvents.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by serially diluting the stock solution to appropriate concentrations for spiking into the plasma.

  • Spiking of Plasma Samples:

    • Obtain a pool of blank human plasma.

    • Spike the blank plasma with a known concentration of this compound to prepare quality control (QC) samples at low and high concentrations.

  • Stability Assessment:

    • Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of QC samples (n=3 for each concentration) to establish the baseline concentration.

    • Short-Term (Bench-Top) Stability:

      • Keep a set of QC samples at room temperature for a predefined period (e.g., 4, 8, and 24 hours).

      • After the specified duration, process and analyze the samples.

    • Long-Term Stability:

      • Store multiple aliquots of QC samples at the intended storage temperature (e.g., -20°C or -80°C).

      • Analyze these samples at various time points (e.g., 1, 3, and 6 months).

    • Freeze-Thaw Stability:

      • Subject a set of QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them unassisted at room temperature.

      • After the final thaw, process and analyze the samples.

  • Sample Processing (Example: Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if different from this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of stability samples.

    • The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the mean concentration of the T0 samples.

Visualizations

Mestranol_Metabolic_Pathway Mestranol_d2 This compound (Inactive Prodrug) Ethinyl_Estradiol_d2 Ethinyl Estradiol-d2 (Active Metabolite) Mestranol_d2->Ethinyl_Estradiol_d2 O-demethylation Excretion Further Metabolism and Excretion Ethinyl_Estradiol_d2->Excretion CYP2C9 CYP2C9 Enzyme (Liver) CYP2C9->Mestranol_d2

Caption: Metabolic conversion of this compound to its active form.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_data Data Evaluation Stock Prepare Stock Solution of this compound Spike Spike Blank Matrix (e.g., Plasma) Stock->Spike QC Create Low & High QC Samples Spike->QC T0 T0: Analyze Immediately QC->T0 BenchTop Short-Term (Bench-Top) Stability QC->BenchTop LongTerm Long-Term Stability QC->LongTerm FreezeThaw Freeze-Thaw Stability QC->FreezeThaw Analyze LC-MS/MS Analysis T0->Analyze BenchTop->Analyze LongTerm->Analyze FreezeThaw->Analyze Compare Compare to T0 (Acceptance: ±15%) Analyze->Compare

Caption: General workflow for stability testing of this compound.

References

Identification and characterization of Mestranol-d2 degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Mestranol-d2 degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterium-labeled version of Mestranol (B1676317). Mestranol itself is a synthetic estrogen and a prodrug of ethinyl estradiol (B170435), meaning it is converted to the active ethinyl estradiol in the body.[1] In research, this compound is primarily used as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled compound, ensuring accurate quantification.

Q2: What are the expected primary degradation pathways for this compound?

The most anticipated degradation pathway for this compound is O-demethylation, which converts it to ethinyl estradiol-d2. This is analogous to its primary metabolic pathway in the liver.[1] Additionally, Mestranol is known to be sensitive to light, heat, and air, which can lead to the formation of other degradation products, including polymers upon exposure to UV radiation.[2] Studies on the closely related ethinyl estradiol have shown that degradation can also involve the formation of monohydroxy, dihydroxy, and dehydrogenated derivatives, as well as products with opened phenolic rings, particularly under oxidative conditions.[3][4]

Q3: My HPLC chromatogram shows unexpected peaks during the analysis of a stressed this compound sample. How can I identify them?

Unexpected peaks in your chromatogram likely represent degradation products. To identify them, a systematic approach is recommended:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peaks will provide the molecular weights of the degradation products. Tandem MS (MS/MS) experiments can further provide fragmentation patterns to help elucidate the structures.

  • Comparison with Potential Degradants: Based on the known degradation pathways of similar steroid compounds, you can predict potential degradation products. For this compound, this would include ethinyl estradiol-d2 (from demethylation) and various oxidation products. Compare the observed m/z values with the calculated masses of these potential structures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help determine the elemental composition of the degradation products, further aiding in their identification.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.

Q4: I am observing significant peak tailing for this compound and its degradation products in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

Peak tailing in the HPLC analysis of steroids is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on the analytes, causing tailing.

    • Solution: Use a lower pH mobile phase to suppress the ionization of silanol groups. Employing an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Void: Buildup of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Solution: First, try reversing and flushing the column. If the problem persists, replacing the guard column or the analytical column may be necessary.[5]

  • Inappropriate Mobile Phase: A mobile phase that is too weak or improperly buffered can result in poor peak shape.

    • Solution: Optimize the mobile phase composition, including the organic solvent ratio and buffer concentration. Ensure the mobile phase pH is stable and appropriate for your analytes.

Q5: My this compound sample shows no degradation after subjecting it to stress conditions. What should I do?

If you do not observe any degradation, it's possible the stress conditions were not harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, use a higher concentration of the oxidizing agent.

  • Increase Temperature: For hydrolytic and thermal degradation, increasing the temperature will accelerate the degradation rate.

  • Extend Exposure Time: Prolonging the duration of exposure to the stress condition can induce degradation.

  • Combine Stressors: In some cases, a combination of stressors (e.g., heat and acid/base) may be necessary to induce degradation.

It is important to note that over-stressing the sample should be avoided, as it can lead to the formation of secondary degradation products that may not be relevant to the stability of the drug under normal storage conditions. A target degradation of 10-20% is generally recommended for the development of stability-indicating methods.

Troubleshooting Guides

LC-MS Analysis Troubleshooting
Problem Possible Cause Troubleshooting Steps
No or Low Signal for Degradation Products Insufficient degradation.Increase the severity of the stress conditions (concentration, temperature, time).
Poor ionization of degradation products.Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not effective).
Co-elution with the main peak or other components.Optimize the HPLC method to improve separation (e.g., change the gradient, mobile phase pH, or column).
Mass Inaccuracy The mass spectrometer is not properly calibrated.Calibrate the mass spectrometer using a known standard.
High background noise.Use high-purity solvents and reagents. Clean the MS source.
Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) See FAQ Q4.Refer to the solutions provided in FAQ Q4 regarding HPLC peak shape issues.[5][6][7][8]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Column void or blockage.Reverse and flush the column. If the problem persists, replace the column.[5]

Data Presentation

Table 1: Summary of Expected Degradation of this compound Under Forced Degradation Conditions
Stress ConditionReagents and ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CO-demethylation to Ethinyl estradiol-d2. Potential for further degradation of the steroid backbone under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CO-demethylation to Ethinyl estradiol-d2.
Oxidative 3-30% H₂O₂, Room TemperatureHydroxylated derivatives, products with opened aromatic ring, and other oxidation products.[3][4]
Thermal 60-80°C (in solution or solid state)General decomposition, potential for demethylation.
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)Polymeric species, photo-oxidation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions for identification and characterization.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (in a 50:50 methanol:water mixture) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize the solutions to approximately pH 7 before injection.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC-UV-MS/MS Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a common choice for steroid analysis.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to aid ionization.

    • Monitor the elution profile using a UV detector and identify the degradation products based on their mass spectra obtained from the MS detector.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 280 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis LC-MS/MS Analysis stress->analysis identification Identify Degradation Products (MS, MS/MS, HRMS) analysis->identification characterization Characterize Structure (NMR if necessary) identification->characterization report Report Findings characterization->report

Caption: Workflow for Forced Degradation Study of this compound.

G cluster_1 Troubleshooting HPLC Peak Tailing problem Peak Tailing Observed cause1 Secondary Interactions? problem->cause1 solution1 Use lower pH mobile phase or end-capped column cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Reduce injection volume or sample concentration cause2->solution2 Yes cause3 Column Contamination/Void? cause2->cause3 No solution3 Reverse/flush column or replace column cause3->solution3 Yes cause4 Inappropriate Mobile Phase? cause3->cause4 No solution4 Optimize mobile phase composition and pH cause4->solution4 Yes

Caption: Logical Flow for Troubleshooting HPLC Peak Tailing.

References

Preventing in-source fragmentation of Mestranol-d2 during MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering in-source fragmentation of Mestranol-d2 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon is primarily caused by excessive energy transferred to the ions through collisions with gas molecules in the ion source.[1] For the analysis of this compound, significant ISF can lead to:

  • Reduced Precursor Ion Intensity: The signal for the intact molecule ([M-H]⁻) is diminished, which can negatively impact the limit of detection and overall sensitivity of the assay.

  • Inaccurate Quantification: If the fragmentation is not consistent and reproducible, it can lead to variability in quantitative results, especially if the precursor ion is used for quantification.[1]

  • Complex Spectra: The presence of multiple fragment ions can complicate data interpretation and make it more challenging to confidently identify and quantify this compound.[1]

Q2: What is the expected precursor ion for this compound in negative ion electrospray ionization (ESI)-MS?

In negative ion ESI-MS, this compound is expected to lose a proton to form the deprotonated molecule, [M-H]⁻. Given the molecular formula of this compound (C₂₁H₂₄D₂O₂), the expected monoisotopic mass of the neutral molecule is approximately 312.2 g/mol . Therefore, the primary precursor ion to monitor in negative ion mode would be at m/z 311.2. Other common adducts in negative ion mode, such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻, may also be observed depending on the mobile phase composition.

Q3: What are the predicted major fragment ions of this compound?

Mestranol is a prodrug that is structurally very similar to its active metabolite, ethinyl estradiol.[2][3][4] The fragmentation of estrogens in negative ion mode ESI-MS/MS is known to involve characteristic cleavages of the steroid core, particularly around the D-ring. Based on the fragmentation patterns of structurally similar estrogens like estradiol, the following fragment ions can be predicted for this compound. The two deuterium (B1214612) atoms are located on the C6 carbon and are not expected to be lost in the primary fragmentations of the D-ring.

  • Predicted Fragmentation of this compound:

    • Precursor Ion: [M-H]⁻ at m/z 311.2

    • Potential Fragment Ion 1: A fragment resulting from cleavage through the D-ring, analogous to the m/z 183 fragment observed for estradiol. For this compound, this would likely be around m/z 209.1 .

    • Potential Fragment Ion 2: Another characteristic fragment from D-ring cleavage, similar to the m/z 169 fragment of estradiol, would be expected around m/z 195.1 for this compound.

    • Potential Fragment Ion 3: A further fragment, analogous to the m/z 145 fragment of estradiol, could be observed at approximately m/z 171.1 .

It is important to note that the presence and relative abundance of these fragments will be highly dependent on the collision energy used in MS/MS experiments and the extent of in-source fragmentation.

Troubleshooting Guide: Preventing In-Source Fragmentation

This guide provides a systematic approach to identifying and minimizing in-source fragmentation of this compound.

Step 1: Initial Assessment

How do I confirm that the observed peaks are due to in-source fragmentation?

  • Full Scan Analysis: Acquire a full scan mass spectrum of a this compound standard.

  • Identify Potential Fragments: Look for the predicted fragment ions mentioned in FAQ Q3.

  • Cone Voltage Ramp Experiment: Gradually increase the cone voltage (or fragmentor/declustering potential) in steps of 10-20 V while infusing a constant concentration of your analyte. If the intensity of the precursor ion at m/z 311.2 decreases while the intensity of the suspected fragment ions increases, this is a strong indication of in-source fragmentation.

Step 2: Optimizing Mass Spectrometer Source Conditions

What are the key instrument parameters to adjust to reduce in-source fragmentation?

The primary cause of in-source fragmentation is excessive energy in the ion source. Adjusting the following parameters can create "softer" ionization conditions, preserving the precursor ion. It is recommended to optimize one parameter at a time to observe its specific effect.

ParameterRecommended ActionRationalePotential Issues
Cone Voltage (or Fragmentor/Declustering Potential)Decrease in 5-10 V incrementsReduces the kinetic energy of ions as they are transferred from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to less energetic collisions.[5][6]Setting the voltage too low may result in a general loss of signal intensity and the formation of solvent clusters.[1]
Desolvation Temperature Decrease in 25 °C incrementsReduces the thermal energy applied to the ions, minimizing thermally induced fragmentation.Lowering the temperature too much can lead to incomplete desolvation, resulting in reduced signal intensity and the formation of solvent adducts.[1]
Source Temperature Decrease in 10-20 °C incrementsSimilar to the desolvation temperature, this reduces the overall thermal stress on the analyte.[6]May impact the efficiency of the ionization process.
Nebulizer Gas Pressure Optimize (may require increase or decrease)Affects the size of the ESI droplets and the efficiency of desolvation. An optimal pressure will ensure efficient ionization without imparting excessive energy.Sub-optimal pressure can lead to poor spray stability and reduced signal.
Step 3: Optimizing Liquid Chromatography Conditions

Can my LC method contribute to in-source fragmentation?

While the MS source parameters have the most direct impact, the LC conditions can play a role:

  • Mobile Phase Composition: The use of mobile phase modifiers can influence the ionization efficiency and the stability of the resulting ions. For underivatized estrogens in negative ion mode, mobile phases containing a weak base like ammonium (B1175870) hydroxide (B78521) are often used to promote deprotonation.[7] Experimenting with the concentration of such additives may have a minor effect on ion stability.

  • Flow Rate: Higher flow rates can sometimes require more aggressive desolvation conditions (higher temperatures and gas flows), which can contribute to in-source fragmentation. If possible, consider using a lower flow rate.

Experimental Protocols

Protocol for Cone Voltage Optimization:

  • Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire data in full scan mode in the negative ion polarity.

  • Begin with a relatively high cone voltage where fragmentation is clearly observed (e.g., 50-60 V).

  • Acquire a spectrum for at least one minute to ensure a stable signal.

  • Decrease the cone voltage in increments of 10 V and repeat the acquisition at each step until a minimal cone voltage is reached (e.g., 10 V).

  • Plot the intensity of the precursor ion (m/z 311.2) and the major fragment ions as a function of the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.

Visualizations

fragmentation_workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Resolution start Observe Low Precursor Ion Signal or Unexpected Fragments for this compound confirm_isf Perform Cone Voltage Ramp Experiment start->confirm_isf optimize_cone Decrease Cone Voltage confirm_isf->optimize_cone If ISF is confirmed evaluate Assess Precursor and Fragment Ion Intensities optimize_cone->evaluate optimize_temp Decrease Desolvation/Source Temperature optimize_temp->evaluate optimize_gas Optimize Nebulizer Gas Flow optimize_gas->evaluate check_lc Review LC Method check_lc->evaluate evaluate->optimize_temp If fragmentation is still high evaluate->optimize_gas If further optimization is needed evaluate->check_lc If fragmentation persists end In-Source Fragmentation Minimized evaluate->end If precursor signal is maximized and fragments are minimized

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

fragmentation_pathway cluster_fragments In-Source Fragments precursor This compound [M-H]⁻ m/z 311.2 frag1 Fragment 1 ~m/z 209.1 precursor->frag1 Loss from D-ring frag2 Fragment 2 ~m/z 195.1 precursor->frag2 Loss from D-ring frag3 Fragment 3 ~m/z 171.1 precursor->frag3 Loss from C/D-rings

Caption: Predicted in-source fragmentation of this compound.

References

Improving the recovery of Mestranol-d2 from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Mestranol-d2 from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Troubleshooting Guide

This guide addresses common issues that can lead to low or inconsistent recovery of this compound. The questions are categorized by the experimental stage.

Sample Preparation & Handling

Question: My this compound recovery is inconsistent across different sample aliquots from the same source. What could be the cause?

Answer: Inconsistent recovery from the same source often points to issues in initial sample handling and preparation. Consider the following:

  • Inadequate Homogenization: For tissue samples, ensure complete homogenization to evenly distribute the analyte. For viscous liquids like plasma, ensure thorough vortexing after thawing and before aliquoting.

  • Analyte Adsorption: Mestranol, being lipophilic, can adsorb to plastic surfaces.[1] Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the sample can also help.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation or changes in the sample matrix. Aliquot samples after initial collection to avoid multiple cycles.

  • Analyte Stability: While deuterated standards are generally stable, the stability of this compound in your specific matrix and storage conditions should be verified.[2] Consider adding antioxidants if degradation is suspected.[3]

Extraction

Question: I'm experiencing low recovery of this compound after performing liquid-liquid extraction (LLE). How can I improve this?

Answer: Low recovery in LLE is often related to the choice of solvent, pH, and the extraction procedure itself.

  • Solvent Polarity: Mestranol is a relatively nonpolar compound.[4] Ensure your extraction solvent has a suitable polarity to efficiently partition this compound from the aqueous sample matrix. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are often effective for steroids.[5]

  • Sample pH: The pH of the sample can influence the charge state of interfering compounds, affecting their solubility in the organic phase. Adjusting the pH of the aqueous sample can sometimes improve the cleanliness of the extract and reduce matrix effects.

  • Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing) for an adequate duration to allow for efficient partitioning of the analyte into the organic solvent.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. Centrifugation at higher speeds or the addition of a small amount of salt can help to break emulsions.

  • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Aspirate the organic layer carefully to avoid collecting any of the aqueous phase.

Question: My solid-phase extraction (SPE) protocol is yielding poor this compound recovery. What steps should I take to optimize it?

Answer: Optimizing an SPE method involves a systematic evaluation of each step.[6]

  • Sorbent Selection: For a nonpolar compound like Mestranol, a reversed-phase sorbent (e.g., C18, C8) is a suitable choice.[7]

  • Conditioning and Equilibration: Ensure the sorbent is properly conditioned with a strong solvent (e.g., methanol) and then equilibrated with a weaker solvent (e.g., water) to prepare it for sample loading.

  • Sample Loading: The flow rate during sample loading should be slow enough to allow for sufficient interaction between this compound and the sorbent.[6]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A common strategy is to use a series of washes with increasing organic solvent concentration.[8]

  • Elution Step: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent. Ensure the elution volume is sufficient to collect all of the analyte. A slow elution flow rate can improve recovery.[6]

Analysis (LC-MS/MS)

Question: The this compound signal is suppressed in my LC-MS/MS analysis. How can I mitigate this?

Answer: Signal suppression is a common matrix effect in LC-MS/MS analysis of complex samples.[6]

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the analyte signal, so a balance must be found.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for matrix effects.[3]

  • Source Cleaning: A dirty ion source can contribute to signal suppression. Regular cleaning of the mass spectrometer's ion source is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor internal standard recovery?

A1: Poor recovery of an internal standard like this compound can generally be attributed to three main areas:

  • Extraction Inefficiency: The chosen extraction method (LLE or SPE) may not be optimal for the analyte in the specific sample matrix. This can be due to incorrect solvent choice, pH, or sorbent material.

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the analytical signal, causing suppression or enhancement.[6]

  • Analyte Degradation: The analyte may be unstable under the experimental conditions (e.g., temperature, pH, exposure to light).[3]

Q2: How do I perform a post-extraction spike analysis to diagnose recovery issues?

A2: A post-extraction spike analysis is a valuable tool to determine if low recovery is due to extraction inefficiency or matrix effects.

  • Prepare two sets of samples:

    • Set A (Pre-extraction spike): Spike a blank matrix sample with this compound before the extraction process.

    • Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with this compound after the extraction process.

  • Prepare a standard solution: Prepare a solution of this compound in a clean solvent at the same concentration as the spiked samples.

  • Analyze all three samples and compare the peak areas.

    • If the peak area of Set A is significantly lower than Set B and the standard solution, it indicates extraction inefficiency .

    • If the peak areas of Set A and Set B are similar but significantly lower than the standard solution, it indicates matrix effects (ion suppression) .

    • If the peak areas of all three are similar, the extraction and analysis are likely performing well.

Q3: My internal standard recovery is inconsistent across a batch of samples. What could be the cause?

A3: Inconsistent recovery across a batch often points to variability in the sample processing.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the internal standard, sample, and solvents.

  • Variable Extraction Conditions: Maintain consistent mixing times, temperatures, and pH across all samples.

  • SPE Cartridge Variability: If using SPE, inconsistencies between cartridges in the same batch can sometimes occur.

  • Matrix Variability: If the samples are from different individuals or sources, the inherent variability in the sample matrix can lead to different levels of matrix effects for each sample.

Quantitative Data Summary

The following tables summarize typical recovery data for steroid hormones from plasma using different extraction techniques. While specific data for this compound is limited in the public domain, these values for similar compounds provide a useful benchmark.

Table 1: Comparison of Recovery Rates for Steroids from Plasma using Different Extraction Methods

Extraction MethodAnalyte ClassTypical Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Steroids85-105[5]
Solid-Phase Extraction (SPE)Steroids>90[7]
Supported Liquid Extraction (SLE)18 SteroidsNot explicitly stated, but method validated to clinical standards[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex for 15 seconds.

    • Pipette 500 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution to each plasma sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Cap and vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge at 3,000 x g for 10 minutes to pellet any sediment.

    • Pipette 1 mL of the supernatant into a clean tube.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution to each urine sample.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Optimization_Workflow start Start: Low/Inconsistent This compound Recovery check_spe Review SPE Protocol start->check_spe sorbent Sorbent Selection (e.g., C18, Mixed-Mode) check_spe->sorbent Is sorbent appropriate? conditioning Conditioning/Equilibration (Solvent Choice, Volume) sorbent->conditioning loading Sample Loading (Flow Rate, pH) conditioning->loading washing Wash Step (Solvent Strength, Volume) loading->washing elution Elution Step (Solvent Strength, Volume) washing->elution analyze Analyze Eluate (LC-MS/MS) elution->analyze evaluate Evaluate Recovery & Reproducibility analyze->evaluate evaluate->check_spe Not Acceptable (Iterate) optimized Optimized Protocol evaluate->optimized Acceptable end End optimized->end

Caption: Workflow for optimizing an SPE method to improve recovery.

Mestranol_Metabolism cluster_liver Liver Metabolism Mestranol Mestranol (Inactive Prodrug) Ethinylestradiol Ethinylestradiol (Active Metabolite) Mestranol->Ethinylestradiol O-demethylation EstrogenReceptor Estrogen Receptor Ethinylestradiol->EstrogenReceptor Binds and Activates BiologicalResponse Biological Response (e.g., GnRH Suppression) EstrogenReceptor->BiologicalResponse

Caption: Simplified metabolic pathway of Mestranol.[4][10][11]

References

Common interferences in the analysis of Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Mestranol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Mestranol, a synthetic estrogen. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary reason for using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (in this case, Mestranol or its active metabolite, ethinyl estradiol) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response help to compensate for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of the target analyte.

Q2: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A2: While specific transitions should be optimized in your laboratory, typical multiple reaction monitoring (MRM) transitions for ethinyl estradiol (B170435) (the active metabolite of mestranol) and its deuterated analogs can be used as a starting point. Since Mestranol is rapidly demethylated to ethinyl estradiol in the body, methods often focus on the detection of ethinyl estradiol. For ethinyl estradiol-d4, a common precursor ion is m/z 534.2 with a product ion of m/z 171.2 after derivatization with dansyl chloride.[1] Without derivatization, the precursor ion for ethinyl estradiol is approximately m/z 297.2. The mass shift for this compound compared to unlabeled Mestranol would be +2 Da. It is crucial to determine the optimal precursor and product ions for this compound on your specific instrument.

Q3: What are the most common sources of interference in the analysis of this compound?

A3: The most common interferences in the analysis of this compound can be categorized as:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

  • Isobaric Interferences: Compounds with the same nominal mass as this compound that can produce interfering signals. These can include endogenous steroids, metabolites of other drugs, or degradation products.[2][3][4]

  • Metabolites and Degradation Products: Metabolites of Mestranol or co-administered drugs, as well as degradation products of Mestranol itself, can potentially interfere with the analysis.[5]

  • Cross-talk from the Analyte: Incomplete isotopic purity of the deuterated standard or in-source fragmentation of the unlabeled analyte can lead to a signal in the this compound channel.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Possible Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase). 2. If flushing does not resolve the issue, consider replacing the guard column or the analytical column.
Inappropriate Injection Solvent 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. 2. Reconstitute the dried extract in the initial mobile phase.
Column Degradation 1. Check the column's performance using a standard mixture. 2. If the performance has significantly deteriorated, replace the column.
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volumes.
Issue 2: High Variability in this compound Peak Area
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation protocol for consistency, especially pipetting and extraction steps. 2. Ensure complete evaporation of the extraction solvent and consistent reconstitution. 3. Use of an automated liquid handler can improve precision.
Matrix Effects (Ion Suppression/Enhancement) 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Optimize the chromatographic method to separate this compound from the suppression zones. 3. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Instability of this compound 1. Evaluate the stability of this compound in the biological matrix and in the final extract under the storage and autosampler conditions. 2. Prepare fresh stock and working solutions.
Injector Issues 1. Check the injector for leaks and ensure the injection volume is accurate and reproducible. 2. Clean the injector port and syringe.
Issue 3: Presence of Interfering Peaks at the Retention Time of this compound
Possible Cause Troubleshooting Steps
Isobaric Interference 1. Optimize chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or column chemistry) to separate the interfering peak from this compound. 2. If chromatographic separation is not possible, a more specific mass transition for this compound may be required. High-resolution mass spectrometry can also help differentiate between isobaric compounds.
Metabolites or Degradation Products 1. Analyze blank matrix samples from individuals not exposed to Mestranol to check for endogenous interferences. 2. Analyze stressed samples (e.g., exposed to heat, light, acid, or base) of Mestranol to identify potential degradation products that might interfere.
Cross-talk from Unlabeled Analyte 1. Check the isotopic purity of the this compound internal standard. 2. Optimize ionization source conditions to minimize in-source fragmentation of the unlabeled analyte.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To qualitatively assess the presence of ion suppression or enhancement from the biological matrix throughout the chromatographic run.

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal intensity.

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, continuously infuse the this compound solution into the eluent from the LC column before it enters the mass spectrometer's ion source. A syringe pump is used for the infusion at a low flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the this compound MRM transition is observed, inject a blank, extracted matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Any significant deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[6]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma Samples

Objective: To extract Mestranol and this compound from human plasma while minimizing matrix interferences.

Methodology:

  • To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 2.5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[7]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 10°C to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[7]

Quantitative Data Summary

The following table provides representative LC-MS/MS parameters for the analysis of ethinyl estradiol, the active metabolite of Mestranol. These can be used as a starting point for method development for this compound.

Parameter Value Reference
Analyte Ethinyl Estradiol[1][6][8]
Internal Standard Ethinyl Estradiol-d4[1][8]
Precursor Ion (m/z) 530.2 (Dansyl derivatized)[1]
Product Ion (m/z) 171.2 (Dansyl derivatized)[1]
IS Precursor Ion (m/z) 534.2 (Dansyl derivatized)[1]
IS Product Ion (m/z) 171.2 (Dansyl derivatized)[1]
Ionization Mode Positive Electrospray Ionization (ESI)[6]

Matrix Effect Data (Illustrative)

The following table illustrates how to present quantitative matrix effect data. Actual values will need to be determined experimentally.

Biological Matrix Analyte Mean Matrix Effect (%) Coefficient of Variation (%)
Human PlasmaEthinyl Estradiol101.55.2
Human UrineEthinyl Estradiol95.88.7

Matrix Effect (%) is calculated as: (Peak response in the presence of matrix / Peak response in the absence of matrix) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Issue Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions cluster_end Resolution start Poor Peak Shape / High Variability / Interfering Peaks check_lc 1. Check LC System (Column, Mobile Phase, Connections) start->check_lc check_ms 2. Check MS System (Tuning, Source Conditions) check_lc->check_ms optimize_chroma Optimize Chromatography check_lc->optimize_chroma LC problem check_sample_prep 3. Evaluate Sample Preparation (Extraction, Reconstitution) check_ms->check_sample_prep adjust_ms Adjust MS Parameters check_ms->adjust_ms MS problem check_is 4. Investigate Internal Standard (Purity, Stability) check_sample_prep->check_is improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup Matrix effects replace_is Use New IS Lot check_is->replace_is IS problem end Issue Resolved optimize_chroma->end improve_cleanup->end adjust_ms->end replace_is->end

Caption: A general workflow for troubleshooting common issues in the analysis of this compound.

MatrixEffectWorkflow cluster_start Start: Suspected Matrix Effects cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification start Inconsistent IS Response post_column 1. Perform Post-Column Infusion start->post_column quantify_me 2. Quantify Matrix Effect (Post-extraction spike) post_column->quantify_me Identify suppression zone optimize_lc Optimize Chromatographic Separation quantify_me->optimize_lc If significant ME enhance_cleanup Enhance Sample Cleanup (SPE/LLE) quantify_me->enhance_cleanup dilute_sample Dilute Sample quantify_me->dilute_sample revalidate Re-evaluate Matrix Effect optimize_lc->revalidate enhance_cleanup->revalidate dilute_sample->revalidate end Matrix Effects Minimized revalidate->end

Caption: A systematic workflow for the investigation and mitigation of matrix effects.

References

Technical Support Center: Mestranol-d2 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the aqueous solubility of Mestranol-d2.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, like its non-deuterated counterpart Mestranol, is a hydrophobic and lipophilic molecule. Its large, nonpolar steroid structure results in a low affinity for polar solvents like water.[1][2] For a compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon its interaction with the solvent.[1] In the case of this compound in water, this energy balance is unfavorable, leading to poor solubility.[1]

Q2: What is the expected aqueous solubility of Mestranol and this compound?

A2: Mestranol is practically insoluble in water.[3] Published data indicates its aqueous solubility to be approximately 0.00377 mg/mL.[3] Similarly, this compound is reported to be insoluble in water.

Q3: Can I dissolve this compound in organic solvents first?

A3: Yes, this is a common and recommended practice. This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, ether, chloroform, dioxane, and acetone.[3] A concentrated stock solution can be prepared in a suitable organic solvent, which can then be diluted into the aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your aqueous solution, as it may impact your experimental system.

Q4: What are the primary methods to enhance the aqueous solubility of this compound?

A4: The primary methods for enhancing the aqueous solubility of poorly soluble drugs like this compound include the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions. These techniques aim to either increase the solvent's capacity to dissolve the compound or modify the compound itself to improve its interaction with water.

Troubleshooting Guide

If you are encountering issues with dissolving this compound in an aqueous solution, follow these troubleshooting steps:

Initial Steps:

  • Physical Agitation: Begin with simple physical methods such as vortexing, stirring, or gentle heating of the solution.[1]

  • Sonication: Use a sonicator to break down any compound aggregates and increase the surface area available for dissolution.[1] Be cautious with heat-sensitive compounds.

If these initial steps are unsuccessful, proceed to the more advanced formulation strategies outlined below.

Quantitative Data Summary

The following table summarizes the solubility of Mestranol in various solvent systems. This data can be used as a reference when preparing your experimental solutions.

CompoundSolvent SystemSolubility
MestranolWater~0.00377 mg/mL[3]
MestranolEthanol, Ether, Chloroform, Dioxane, AcetoneSoluble[3]
MestranolMethanolSlightly Soluble[3]
Mestranol10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[4]
Mestranol10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[4]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound Solution using a Co-solvent and Cyclodextrin (B1172386)

This protocol is adapted from a method demonstrated to achieve a Mestranol concentration of at least 2.08 mg/mL.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final working solution, add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.

  • Mix the solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex via Kneading

This method is a common technique for forming inclusion complexes to enhance drug solubility.[5][6][7]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (1:1 v/v)

Procedure:

  • Weigh this compound and the chosen cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).

  • Transfer the powders to a mortar.

  • Slowly add the ethanol-water mixture to the powders while continuously kneading for approximately 45 minutes to form a paste.

  • Dry the resulting paste in an oven at 50°C for 24 hours.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • The resulting powder can then be dissolved in an aqueous solution.

Protocol 3: Preparation of a this compound Solid Dispersion via Solvent Evaporation

Solid dispersions can improve the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.[8][9]

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A suitable organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve both this compound and the polymer carrier in the organic solvent.

  • Evaporate the solvent under reduced pressure or by gentle heating while stirring.

  • A solid mass will form. Further dry the solid dispersion in a desiccator to remove any residual solvent.

  • Grind the solid dispersion into a fine powder. This powder can then be used for dissolution in aqueous media.

Visualizations

Mestranol Signaling Pathway

Mestranol is a prodrug that is converted to the active compound ethinylestradiol in the body. Ethinylestradiol then acts as an agonist for estrogen receptors (ERα and ERβ), initiating both genomic and non-genomic signaling pathways.

Mestranol_Signaling_Pathway Mestranol This compound (Prodrug) Ethinylestradiol Ethinylestradiol-d2 (Active) Mestranol->Ethinylestradiol Metabolism (in Liver) ER Estrogen Receptor (ERα / ERβ) Ethinylestradiol->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K/AKT) (Non-Genomic Pathway) ER->Kinase_Cascades Activates Gene_Transcription Gene Transcription (Genomic Pathway) ERE->Gene_Transcription Regulates Cellular_Response Cellular Response Gene_Transcription->Cellular_Response Kinase_Cascades->Cellular_Response

Caption: this compound signaling pathway.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical progression of steps to address solubility issues with this compound in aqueous solutions.

Caption: Troubleshooting workflow for solubility.

References

Validation & Comparative

A Comparative Analysis of Mestranol-d2 and Other Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results in chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of Mestranol-d2 and other commonly employed internal standards for the quantification of synthetic estrogens, with a focus on ethinyl estradiol (B170435), the active metabolite of mestranol.

In bioanalytical method development, internal standards are essential for correcting variabilities that can occur during sample preparation, injection, and instrument analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard because they co-elute with the analyte and experience similar ionization and matrix effects in the mass spectrometer.

This guide will compare the performance of this compound with two other internal standards used for the analysis of ethinyl estradiol: Ethinylestradiol-d4, another deuterated standard, and Prednisone, a non-isotopically labeled structural analog.

Performance Comparison of Internal Standards

Performance ParameterThis compoundEthinylestradiol-d4Prednisone
Analyte(s) Ethinyl EstradiolEthinyl EstradiolEthinyl Estradiol, Levonorgestrel (B1675169)
Linearity Range Not explicitly stated, but used for quantitative analysis.5.0 - 308.6 pg/mL[1]5 - 500 pg/mL[2][3]
Correlation Coefficient (r²) Not explicitly stated≥ 0.9942[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated5.0 pg/mL[1]5 pg/mL[2][3]
Intra-day Precision (%CV) Not explicitly stated1.6% to 10.9%[4]< 2.17% (at LLOQ)[2][3]
Inter-day Precision (%CV) Not explicitly stated4.6% to 19.7%[4]Not explicitly stated
Mean Extraction Recovery (%) Not explicitly stated68.5%[1]Not explicitly stated
Internal Standard Type Deuterated AnalogDeuterated AnalyteStructural Analog (Non-isotopic)

Experimental Protocols

Detailed methodologies for the quantification of ethinyl estradiol using these internal standards are outlined below. These protocols are based on published literature and provide a framework for analytical method development.

Method 1: Quantification of Ethinyl Estradiol using Ethinylestradiol-d4 as an Internal Standard

This method is a sensitive LC-MS/MS assay for the determination of ethinyl estradiol in human plasma.[1][4]

1. Sample Preparation (Solid Phase Extraction - SPE followed by Liquid-Liquid Extraction - LLE):

  • To a plasma sample, add the internal standard solution (Ethinylestradiol-d4).

  • Perform Solid Phase Extraction (SPE) for initial cleanup.

  • Follow with Liquid-Liquid Extraction (LLE) using an appropriate organic solvent (e.g., tert-butyl methyl ether - TBME).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: SB C18 HT (50mm × 3.0mm, 1.8 µm)[1]

  • Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v)[1]

  • Flow Rate: 0.300 mL/min[1]

  • Injection Volume: Not specified.

  • Run Time: 4.0 minutes[4]

3. Mass Spectrometry (MS/MS) Conditions:

  • Instrument: API 5500 LC-MS/MS system[4]

  • Ionization Mode: Positive ion Turbo Ion Spray[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: Specific transitions for ethinyl estradiol and ethinylestradiol-d4 are monitored.

Method 2: Quantification of Ethinyl Estradiol using Prednisone as an Internal Standard

This UPLC-MS/MS method allows for the simultaneous determination of ethinyl estradiol and levonorgestrel in human plasma.[2][3]

1. Sample Preparation (Protein Precipitation and LLE):

  • To a plasma sample, add the internal standard solution (Prednisone).

  • Perform protein precipitation using a suitable agent.

  • Proceed with Liquid-Liquid Extraction.

  • Evaporate the organic layer and reconstitute the residue.

  • For ethinyl estradiol, derivatization with dansyl chloride is performed to enhance sensitivity.[2][3]

2. Ultra-Performance Liquid Chromatography (UPLC) Conditions:

  • Column: ACQUITY UPLC ethylene (B1197577) bridged hybrid C18 (1.7 µm, 2.1 × 50mm)[2][3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[2][3]

  • Flow Rate: 0.3 mL/min[2][3]

  • Run Time: 5 minutes[2][3]

3. Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer[2][3]

  • Ionization Mode: Positive ion Electrospray Ionization (ESI+)[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][3]

  • MRM Transitions:

    • Ethinyl Estradiol (derivatized): m/z 530.16 → 171.08[2][3]

    • Prednisone: m/z 359.10 → 147.04[2][3]

Visualization of Analytical Workflows

The following diagrams illustrate the key processes involved in the use of internal standards for quantitative analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or alternative) Sample->Add_IS Extraction Extraction (SPE and/or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for quantitative bioanalysis using an internal standard.

Internal_Standard_Logic Analyte Analyte Process_Variation Analytical Process (Extraction, Injection, Ionization) Analyte->Process_Variation IS Internal Standard (e.g., this compound) IS->Process_Variation Analyte_Response Analyte Response (Variable) Process_Variation->Analyte_Response IS_Response IS Response (Tracks Variation) Process_Variation->IS_Response Ratio Analyte / IS Ratio (Constant) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship demonstrating the principle of internal standard correction.

References

A Comparative Guide to High-Sensitivity Bioanalytical Methods for Synthetic Estrogen Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic estrogens, such as Mestranol, in human plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. Mestranol, a synthetic estrogen widely used in oral contraceptives, is a prodrug that is rapidly and almost completely demethylated to its active form, ethinyl estradiol (B170435), in the liver. Therefore, highly sensitive and validated bioanalytical methods are essential for monitoring its concentration. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods suitable for the quantification of synthetic estrogens, using ethinyl estradiol and its deuterated internal standard as a representative example, which is structurally and functionally analogous to the analysis of Mestranol-d2.

The use of a deuterated internal standard, such as this compound, is a widely accepted approach in mass spectrometry-based quantification. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1]

This guide will compare two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) with derivatization and Solid-Phase Extraction (SPE) without derivatization. Both methods are coupled with LC-MS/MS for the final analysis.

Method 1: Liquid-Liquid Extraction with Dansyl Chloride Derivatization followed by LC-MS/MS

This method enhances the sensitivity of the assay through chemical derivatization, making it particularly suitable for detecting the very low concentrations of synthetic estrogens often found in plasma.[2]

Experimental Protocol
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of human plasma, add the internal standard (this compound or an appropriate analog like Ethinyl Estradiol-d4).

    • Perform liquid-liquid extraction by adding methyl t-butyl ether, followed by vortexing and centrifugation.[2]

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue and add a derivatizing agent, such as dansyl chloride, which introduces an easily ionizable group to the estrogen molecule.[2]

    • Incubate to allow the derivatization reaction to complete.

    • Perform a back-extraction into an organic solvent like hexane.[2]

    • Evaporate the final organic phase and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Luna C18, 50 x 2 mm, 5 µm).[2]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[2]

    • Flow Rate: A typical flow rate for such a column would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to the derivatized analyte and internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1 mL Human Plasma + Internal Standard (this compound) lle Liquid-Liquid Extraction (methyl t-butyl ether) evap1 Evaporate Organic Layer deriv Derivatization (Dansyl Chloride) back_ext Back-Extraction (Hexane) evap2 Evaporate Hexane Layer recon Reconstitute in Mobile Phase lc LC Separation (C18 Column) ms MS/MS Detection (ESI+, MRM)

Method 2: Solid-Phase Extraction followed by LC-MS/MS

This method offers a more streamlined sample cleanup process and avoids the need for a derivatization step, potentially reducing sample preparation time and variability.[3][4]

Experimental Protocol
  • Sample Preparation (Solid-Phase Extraction):

    • To an aliquot of human plasma, add the internal standard (this compound or Ethinyl Estradiol-d4).

    • Condition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

  • Chromatography:

    • Column: A high-efficiency C18 column (e.g., SB C18 HT, 50 x 3.0 mm, 1.8 µm).[3][4]

    • Mobile Phase: A gradient or isocratic mobile phase, commonly a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) (e.g., 80:20 v/v acetonitrile:2 mM ammonium formate buffer).[3][4]

    • Flow Rate: A flow rate of around 0.3 mL/min is often used.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[3][4]

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for the underivatized analyte and internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma + Internal Standard (this compound) spe Solid-Phase Extraction (Condition, Load, Wash, Elute) evap Evaporate Eluate recon Reconstitute in Mobile Phase lc LC Separation (C18 Column) ms MS/MS Detection (ESI+, MRM)

Performance Comparison

The following tables summarize the quantitative performance data for the two methods, based on published validation data for the analysis of ethinyl estradiol, a close analog of Mestranol.

Table 1: Method Performance Characteristics

ParameterMethod 1: LLE with DerivatizationMethod 2: SPE
Linearity Range 2.5 - 500 pg/mL5.0 - 308.56 pg/mL[3]
Lower Limit of Quantification (LLOQ) 2.5 pg/mL5.0 pg/mL[3]
Internal Standard Ethinyl Estradiol-d4Ethinyl Estradiol-d4[3]
Sample Volume 1 mL[2]Not specified, typically 0.5-1 mL

Table 2: Accuracy and Precision Data

MethodQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Method 1: LLE with Derivatization Not explicitly detailed, but meets FDA guidelines[2]< 15% (expected)< 15% (expected)85-115% (expected)
Method 2: SPE Low, Medium, High1.58 - 10.86%[3]4.62 - 19.74%[3]Within acceptable limits[3]

Table 3: Recovery

MethodMean Extraction Recovery (%)
Method 1: LLE with Derivatization Not explicitly stated, but sufficient for LLOQ
Method 2: SPE 68.48%[4]

Conclusion

Both the Liquid-Liquid Extraction with derivatization and the Solid-Phase Extraction methods provide the necessary sensitivity and selectivity for the quantification of synthetic estrogens like Mestranol (via its active metabolite, ethinyl estradiol) in human plasma.

  • The LLE with derivatization method offers superior sensitivity, achieving a lower LLOQ.[2] This makes it the preferred choice for studies involving very low dosage forms or for detailed pharmacokinetic profiling where trough concentrations need to be accurately measured. The trade-off is a more complex and time-consuming sample preparation procedure.

  • The SPE method presents a simpler and potentially faster workflow, which can be advantageous for high-throughput analysis.[3][4] While its LLOQ is slightly higher, it is still sufficient for many clinical applications. The recovery is well-characterized, and the method demonstrates good precision and accuracy.

The choice between these methods will ultimately depend on the specific requirements of the study, including the required sensitivity, the number of samples to be analyzed, and the available laboratory resources. For both methods, the use of a deuterated internal standard like this compound is crucial for ensuring the reliability and reproducibility of the results.

References

Inter-Laboratory Validation of Mestranol-d2 Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mestranol-d2, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. While direct inter-laboratory validation studies for this compound are not extensively published, this document synthesizes available data on Mestranol analysis and established validation principles for similar deuterated compounds to offer a comparative overview of potential quantification assays. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the most relevant techniques.

Comparative Analysis of Quantification Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on literature for Mestranol and other deuterated analytes.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2.0%< 15%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Specificity/Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess susceptible with appropriate sample preparation
Run Time 5-15 minutes2-10 minutes

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for Mestranol and similar compounds and should be optimized and validated for the specific laboratory and application.

RP-HPLC Method for Mestranol Quantification

This method is adapted from a validated protocol for the estimation of Mestranol in tablet dosage forms.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Inertsil ODS C18 column (250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Methanol (25:75 v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 238 nm

  • Column Temperature: Ambient

  • Run Time: 6 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Serially dilute the stock solution to prepare calibration standards and quality control samples.

  • For formulated products, extract the analyte using a suitable solvent and dilute to fall within the calibration range.

Validation Parameters:

  • Linearity: Assessed by plotting peak area against concentration for a series of standards.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

LC-MS/MS Method for this compound Quantification

This protocol is a representative method for the quantification of deuterated steroid analogues in biological matrices, leveraging the high sensitivity and selectivity of tandem mass spectrometry.[2][3][4]

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column suitable for LC-MS.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a structural analogue)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Sample Preparation (for biological matrices):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to remove proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further clean up the sample to remove interfering substances.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Validation Parameters:

  • As per the HPLC method, with the addition of:

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for method validation and sample analysis.

experimental_workflow cluster_validation Method Validation cluster_analysis Sample Analysis prep_standards Prepare Calibration Standards & QCs linearity Linearity Assessment prep_standards->linearity accuracy Accuracy & Precision prep_standards->accuracy specificity Specificity & Selectivity linearity->specificity lod_loq LOD & LOQ Determination accuracy->lod_loq stability Stability Studies (for LC-MS/MS) specificity->stability sample_prep Sample Preparation stability->sample_prep instrument_analysis Instrumental Analysis (HPLC or LC-MS/MS) sample_prep->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing report Generate Report data_processing->report end End report->end start Start start->prep_standards

Caption: General workflow for analytical method validation and sample analysis.

sample_preparation_workflow cluster_biofluid Biological Fluid Sample Prep (LC-MS/MS) cluster_formulation Pharmaceutical Formulation Sample Prep (HPLC) start_bio Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard start_bio->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract LLE or SPE centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject start_form Tablet or Formulation dissolve Dissolve/Extract in Solvent start_form->dissolve filter Filter dissolve->filter dilute Dilute to Concentration filter->dilute inject_hplc Inject into HPLC dilute->inject_hplc

Caption: Comparative sample preparation workflows for different matrices and analytical techniques.

References

Performance of Mestranol-d2 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Mestranol-d2, a deuterated stable isotope-labeled internal standard, against alternative standards in the bioanalysis of its active metabolite, ethinyl estradiol (B170435). The data presented is synthesized from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Mestranol is a prodrug that is demethylated in the body to its active form, ethinyl estradiol. Therefore, bioanalytical methods often focus on the quantification of ethinyl estradiol in biological matrices. The use of a deuterated internal standard like this compound or, more commonly, ethinyl estradiol-d4, is considered the gold standard in LC-MS/MS-based bioanalysis.[1][2] This is due to the similar physicochemical properties between the analyte and the deuterated IS, which allows it to effectively compensate for variability during sample preparation and analysis.[1][2]

Comparative Performance Data

The following tables summarize the performance characteristics of bioanalytical methods for ethinyl estradiol utilizing a deuterated internal standard versus an alternative, a structural analog internal standard (prednisone), and a different analytical technique (HPLC-UV with progesterone (B1679170) as IS).

Table 1: Performance Characteristics of LC-MS/MS Methods for Ethinyl Estradiol

ParameterMethod with Deuterated IS (Ethinyl Estradiol-d4)Method with Structural Analog IS (Prednisone)
AnalyteEthinyl EstradiolEthinyl Estradiol & Levonorgestrel
Internal StandardEthinyl Estradiol-d4Prednisone
Linearity Range5.000 – 308.560 pg/mL[1][3]5 - 2,000 pg/mL (for Ethinyl Estradiol)
Correlation Coefficient (r²)≥ 0.9942[1][3]> 0.99
LLOQ5.000 pg/mL[1][3]5 pg/mL
Intra-day Precision (%CV)
LLOQ QC10.86[2]8.9
Low QC9.17[2]7.8
Mid QC4.06[2]6.5
High QC1.58[2]5.4
Inter-day Precision (%CV)
LLOQ QC17.73[2]9.2
Low QC3.54[2]8.1
Mid QC2.74[2]7.2
High QC4.62[2]6.3
Accuracy (% Bias)
LLOQ QC-2.22 to 2.22[2]-5.4 to 4.8
Low QC-4.13 to 2.54[2]-6.2 to 5.1
Mid QC-3.44 to -2.24[2]-4.8 to 3.9
High QC-3.44 to 4.13[2]-5.7 to 4.5
Mean Extraction Recovery68.48%[1][3]Not explicitly stated, but within acceptable limits

Table 2: Performance of an Alternative HPLC-UV Method for Mestranol

ParameterHPLC-UV Method
AnalyteMestranol & Norethindrone
Internal StandardProgesterone[4]
System Suitability
Theoretical Plates (Mestranol)> 6000[4]
Resolution (Progesterone/Mestranol)> 5.0[4]
Tailing Factor< 1.5[4]

The data clearly demonstrates that methods employing a deuterated internal standard exhibit excellent sensitivity, linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis.[2] While the structural analog internal standard also provides acceptable performance, deuterated standards are generally preferred for their ability to more effectively track the analyte during the analytical process, thereby providing more reliable data.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the methods compared.

Protocol 1: LC-MS/MS Bioanalysis of Ethinyl Estradiol with a Deuterated Internal Standard

1. Sample Preparation (Solid Phase Extraction - SPE followed by Liquid-Liquid Extraction - LLE) [1][2]

  • To 500 µL of human plasma, add the internal standard solution (Ethinyl Estradiol-d4).

  • Perform SPE for initial cleanup.

  • Follow with LLE using an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions [1][2]

  • LC System: API 5500 LC-MS/MS system with a Shimadzu LC-20ADVP pump and SIL-HTC autosampler.

  • Column: SB C18 HT (50 x 3.0 mm, 1.8 µm).

  • Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v).

  • Flow Rate: 0.300 mL/min.

  • MS/MS Detection: Turbo ion spray interface in positive ion mode, monitoring specific MRM transitions for the analyte and internal standard.

Protocol 2: HPLC-UV Bioanalysis of Mestranol with a Structural Analog Internal Standard

1. Sample Preparation [4]

  • Dissolve steroid standards (norethindrone, progesterone, and mestranol) in the mobile phase.

2. HPLC-UV Conditions [4]

  • HPLC System: Agilent 1100 system with a binary pump, autosampler, and diode array detector.

  • Column: Eclipse XDB-CN (cyano column).

  • Mobile Phase: Isocratic mixture of organic and aqueous solvents.

  • Flow Rate: 1 mL/min.

  • Detection: 205 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Deuterated IS (this compound/Ethinyl Estradiol-d4) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe lle Liquid-Liquid Extraction (LLE) spe->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject into LC-MS/MS recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: Workflow for LC-MS/MS bioanalysis using a deuterated internal standard.

G cluster_process Analytical Process cluster_output Result analyte Analyte (e.g., Ethinyl Estradiol) sp Sample Prep (Extraction, etc.) analyte->sp is Internal Standard (Deuterated vs. Structural Analog) is->sp chrom Chromatography sp->chrom ion Ionization chrom->ion ratio Analyte/IS Ratio ion->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship of internal standard in correcting analytical variability.

References

The Gold Standard: Justifying the Use of Mestranol-d2 in New Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and clinical research, the pursuit of accurate and precise quantification of analytes is paramount. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has set a new benchmark for sensitivity and selectivity. However, the inherent complexities of biological matrices and the multi-step nature of sample preparation introduce variability that can compromise data integrity. The use of a suitable internal standard is therefore not just recommended but essential for robust and reliable analytical methods. This guide provides a comprehensive justification for the use of Mestranol-d2 as a superior internal standard in the development of new analytical methods for the quantification of Mestranol.

The Superiority of Deuterated Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely recognized as the "gold standard" for LC-MS/MS applications. By replacing one or more hydrogen atoms with deuterium, this compound is chemically and structurally almost identical to Mestranol.[1] This near-perfect analogy offers several distinct advantages over non-isotopically labeled internal standards, such as structurally similar compounds (e.g., progesterone).

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Because this compound co-elutes with Mestranol, it experiences the same matrix effects.[2][3] This co-elution ensures that any variation in the ionization efficiency of Mestranol is mirrored by this compound. The ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification, even in complex biological matrices like plasma or serum.[2]

Compensating for Procedural Variability

Sample preparation, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be a source of analyte loss. This compound, being physically and chemically similar to Mestranol, will exhibit nearly identical extraction recovery. Any loss of Mestranol during sample processing will be accompanied by a proportional loss of this compound, thus normalizing the final measurement and improving the accuracy of the results.[4][5]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

To illustrate the advantages of this compound, a comparison with a commonly used non-deuterated internal standard for steroid analysis, progesterone (B1679170), is presented. While direct comparative data for Mestranol analysis is limited in published literature, the following table summarizes the expected performance based on the well-established principles of using deuterated versus non-deuterated internal standards.

Performance ParameterThis compound (Deuterated IS)Progesterone (Non-Deuterated IS)Justification
Co-elution with Mestranol Near-perfect co-elutionDifferent retention timeThis compound's identical chemical structure ensures it behaves chromatographically like Mestranol, crucial for compensating for matrix effects at the exact point of elution. Progesterone's different structure leads to different retention, making it a less effective compensator.
Matrix Effect Compensation ExcellentPoor to ModerateDue to co-elution, this compound experiences the same ionization suppression or enhancement as Mestranol. Progesterone, eluting at a different time, is subjected to a different matrix environment, leading to inaccurate correction.
Extraction Recovery Nearly identical to MestranolMay differ significantlyThe similar physicochemical properties of this compound ensure it partitions similarly to Mestranol during extraction. Progesterone's different properties can lead to different extraction efficiencies, introducing bias.
Accuracy & Precision HighModerate to LowBy effectively correcting for both matrix effects and procedural losses, this compound leads to higher accuracy and precision in the quantification of Mestranol. The use of progesterone can lead to greater variability and less accurate results.
Linearity ExcellentMay be compromised by matrix effectsThe consistent normalization provided by this compound supports a wider and more reliable linear dynamic range for the assay.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the extraction and purification of steroids from complex matrices like human plasma.[5][6][7]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the this compound internal standard solution. Dilute the sample with 500 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile (B52724) is commonly used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for estrogens.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Mestranol and this compound would need to be optimized.

Mandatory Visualizations

Mestranol Signaling Pathway

Mestranol is a prodrug that is demethylated in the liver to its active metabolite, ethinyl estradiol (B170435).[8][9] Ethinyl estradiol then acts as an agonist of the estrogen receptor (ER), initiating a signaling cascade that leads to changes in gene expression.

Mestranol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver (Hepatocyte) cluster_target_cell Target Cell Mestranol_blood Mestranol Mestranol_liver Mestranol Mestranol_blood->Mestranol_liver CYP2C9 CYP2C9 Mestranol_liver->CYP2C9 O-demethylation EE Ethinyl Estradiol CYP2C9->EE EE_cell Ethinyl Estradiol EE->EE_cell ER Estrogen Receptor (ER) EE_cell->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Transcription Transcription ERE->Transcription Translation Translation Transcription->Translation Proteins Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: Metabolic activation and signaling pathway of Mestranol.

Experimental Workflow for Mestranol Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Mestranol using this compound as an internal standard.

Experimental_Workflow Sample Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Acquisition (Mestranol & this compound signals) LC_MS->Data Quant Quantification (Ratio of Analyte/IS) Data->Quant

Caption: Workflow for Mestranol quantification using this compound.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of a bioanalytical method. For the quantification of Mestranol, the use of its deuterated analog, this compound, is unequivocally justified. Its ability to co-elute with the analyte and behave almost identically during sample preparation and analysis provides the most effective compensation for matrix effects and procedural variability. This leads to superior accuracy, precision, and robustness compared to non-deuterated internal standards. For researchers, scientists, and drug development professionals committed to generating the highest quality data, this compound represents the gold standard for the development of new and reliable analytical methods.

References

Comparative Estrogenic Potential of Mestranol and Mestranol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic potential of Mestranol (B1676317) and its deuterated analog, Mestranol-d2. The comparison is based on established principles of drug metabolism, the known biological activity of Mestranol's active metabolite, and standardized experimental protocols for assessing estrogenicity.

Introduction to Mestranol and the Rationale for Deuteration

Mestranol is a synthetic estrogen that has been utilized in oral contraceptives and menopausal hormone therapy.[1][2] It is the 3-methyl ether of ethinyl estradiol (B170435) and functions as a prodrug.[2][3] Its estrogenic effects are exerted after it undergoes metabolic conversion to its active form, ethinyl estradiol.[1][3]

This compound is a stable isotope-labeled version of Mestranol, where one or more hydrogen atoms have been replaced by deuterium (B1214612).[4][5] The strategic placement of deuterium at a site of metabolic activity can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[6][7][8] This can lead to changes in the pharmacokinetic and pharmacodynamic properties of the drug.[9] This guide will explore the hypothesized impact of deuteration on the estrogenic potential of Mestranol.

Mechanism of Action and Metabolic Activation

The estrogenic activity of both Mestranol and this compound is dependent on their conversion to ethinyl estradiol. This biotransformation occurs primarily in the liver and involves the O-demethylation of the methoxy (B1213986) group at the C3 position of the steroid nucleus.[10][11] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C9 being a major contributor to this metabolic step.[10]

Upon formation, ethinyl estradiol, a potent estrogen receptor agonist, binds to estrogen receptors (ERα and ERβ) within target cells.[2][3] This binding initiates a cascade of molecular events, leading to the regulation of gene expression and the physiological responses associated with estrogens.[12][13][14][15]

Metabolic Pathway of Mestranol

cluster_Mestranol Compound cluster_Mestranol_d2 Deuterated Analog Mestranol Mestranol Metabolism O-demethylation (Liver Microsomes, CYP2C9) Mestranol->Metabolism Standard Rate Mestranol_d2 This compound (Deuterated Methoxy Group) Mestranol_d2->Metabolism Slower Rate (KIE) EE Ethinyl Estradiol (Active Estrogen) Metabolism->EE ER Estrogen Receptor Binding (ERα, ERβ) EE->ER Response Estrogenic Response ER->Response

Metabolic activation of Mestranol and the hypothesized effect of deuteration.

Comparative Estrogenic Potential: The Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond. Consequently, the cleavage of a C-D bond during a rate-limiting metabolic step, such as the O-demethylation of Mestranol's methoxy group, is expected to be slower than the cleavage of a C-H bond.[6][7] This would lead to a reduced rate of formation of the active metabolite, ethinyl estradiol, from this compound compared to Mestranol.

Therefore, it is hypothesized that This compound will exhibit a lower in vivo estrogenic potential than Mestranol due to a slower and potentially reduced conversion to the highly active ethinyl estradiol.

Supporting Experimental Data

While direct comparative data for Mestranol and this compound is lacking, the estrogenic activity of Mestranol's active metabolite, ethinyl estradiol, is well-characterized and serves as a crucial benchmark.

Table 1: Hypothesized Comparative Properties of Mestranol and this compound
PropertyMestranolThis compoundRationale
Metabolic Activation O-demethylation to ethinyl estradiolO-demethylation to ethinyl estradiolBoth are prodrugs for the same active metabolite.
Rate of Metabolism StandardPotentially SlowerKinetic Isotope Effect due to deuteration at the methoxy group.[6][7]
Bioavailability of Active Metabolite StandardPotentially LowerSlower conversion may lead to less formation of ethinyl estradiol.
Overall Estrogenic Potential StandardPotentially LowerDependent on the rate and extent of conversion to ethinyl estradiol.
Table 2: Estrogenic Potency of Ethinyl Estradiol (Active Metabolite)
Assay TypeModel SystemEndpointEC50 / PotencyReference
In Vitro Yeast Estrogen Screen (YES)Reporter Gene ActivationLess potent than 17β-estradiol (0.7x)[16]
In Vitro MCF-7 Cell Proliferation (E-Screen)Cell GrowthMore potent than 17β-estradiol (1.9x)[16]
In Vitro T47D-KBluc CellsLuciferase Reporter GeneEC50 in pM to nM range[17]
In Vivo Rat LiverER Nuclear TranslocationMore potent than 17β-estradiol[18][19]
In Vivo ZebrafishVitellogenin Induction~25 times more potent than expected from in vitro results[20]

Experimental Protocols for Assessing Estrogenic Activity

The following are detailed methodologies for standard assays used to determine the estrogenic potential of chemical compounds.

Uterotrophic Bioassay in Rodents (Based on OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test that measures the increase in uterine weight in response to estrogenic compounds.[1][21] It is a reliable indicator of estrogenic activity.[22][23]

Objective: To determine the estrogenic activity of a test substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Experimental Workflow:

A Animal Selection (Immature or Ovariectomized Rats) B Acclimatization and Randomization A->B C Dosing (3 consecutive days via oral gavage or subcutaneous injection) B->C D Necropsy (~24h after last dose) C->D E Uterus Excision and Weighing (Wet and Blotted Weight) D->E F Data Analysis (Comparison to vehicle and positive controls) E->F

Workflow for the Uterotrophic Bioassay.

Methodology:

  • Animal Model: Use either sexually immature female rats (weaned at approximately 21 days of age) or young adult ovariectomized female rats (allowing sufficient time for uterine regression).[21]

  • Groups: A minimum of three groups: a vehicle control group, a positive control group (e.g., ethinyl estradiol), and at least one dose group for the test substance. Each group should contain at least 6 animals.[21]

  • Dosing: Administer the test substance, vehicle, or positive control daily for three consecutive days. The route of administration is typically oral gavage or subcutaneous injection.[21]

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals and record their body weight.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus is then blotted to remove luminal fluid, and the blotted weight is recorded.

  • Endpoint: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[21]

Estrogen Receptor Luciferase Reporter Gene Assay

This in vitro assay provides a sensitive and specific method for screening compounds that modulate estrogen receptor activity.[24][25]

Objective: To quantify the activation of the estrogen receptor by a test substance through the measurement of a luciferase reporter gene.

Experimental Workflow:

A Cell Culture (e.g., MCF-7 or T47D cells stably transfected with ERE-luciferase reporter) B Cell Plating (e.g., 96-well or 384-well plates) A->B C Compound Treatment (Incubate with test compounds, controls) B->C D Cell Lysis C->D E Addition of Luciferase Substrate D->E F Luminometry (Measure light output) E->F G Data Analysis (Determine EC50 values) F->G

Workflow for an Estrogen Receptor Luciferase Reporter Gene Assay.

Methodology:

  • Cell Line: Utilize a cell line that endogenously expresses estrogen receptors (e.g., MCF-7, T47D) and has been stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[17][24]

  • Cell Plating and Treatment: Plate the cells in a multi-well format and, after attachment, treat them with various concentrations of the test compound, a vehicle control, and a positive control (e.g., 17β-estradiol or ethinyl estradiol).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

  • Signal Detection: Measure the luminescence produced using a luminometer. The amount of light is proportional to the level of estrogen receptor activation.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).

Estrogen Receptor Signaling Pathway

The estrogenic effects of ethinyl estradiol, the active metabolite of Mestranol and this compound, are mediated through the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic components.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Ethinyl Estradiol (EE) ER Estrogen Receptor (ER) (Inactive Monomer) E2->ER Binding & HSP Dissociation HSP Heat Shock Proteins ER->HSP Bound ER_E2 EE-ER Complex Dimer Dimerized EE-ER Complex ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation to Proteins

Genomic estrogen receptor signaling pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of Mestranol-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Mestranol-d2, a deuterated synthetic estrogen, are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's potential health risks and environmental toxicity. This compound, like its non-deuterated counterpart Mestranol, is classified as a hazardous chemical that may cause cancer and damage fertility.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Proper disposal is not merely a suggestion but a requirement mandated by federal, state, and local environmental control laws.[3][4] All waste containing this compound must be managed as hazardous waste.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care to minimize exposure.

Key Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid contact with skin and eyes by wearing suitable protective clothing.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Use non-sparking tools to prevent ignition.[1]

A summary of recommended Personal Protective Equipment (PPE) for handling this compound is provided in the table below.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider disposable coveralls for extensive handling.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous waste management company.[2] Do not dispose of this compound down the drain or in regular trash.

  • Segregation and Collection:

    • Collect all waste materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

    • Storage areas should be locked to prevent unauthorized access.[2]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure proper ventilation.[1]

    • Wear the appropriate PPE before attempting to clean up.[1]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

    • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

Mestranol_Disposal_Workflow start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_hw Collect in a labeled Hazardous Waste Container is_contaminated->collect_hw Yes dispose_non_hw Dispose as non-hazardous waste (per institutional policy) is_contaminated->dispose_non_hw No store_securely Store container in a secure, designated area collect_hw->store_securely contact_ehs Contact EHS for professional disposal store_securely->contact_ehs end_disposal Proper Disposal contact_ehs->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Signaling Pathway of Concern: Estrogen Receptor Agonism

This compound is a prodrug that is converted to the biologically active ethinyl estradiol, which then acts as an agonist for the estrogen receptor. This biological activity is the basis for its potential health hazards and underscores the importance of proper handling and disposal to prevent environmental contamination and unintended biological effects.

Estrogen_Receptor_Pathway mestranol_d2 This compound (in environment/body) ethinyl_estradiol Ethinyl Estradiol (Active Metabolite) mestranol_d2->ethinyl_estradiol Metabolic Conversion estrogen_receptor Estrogen Receptor (ER) ethinyl_estradiol->estrogen_receptor Binds and Activates cellular_response Activation of Gene Transcription & Downstream Cellular Responses estrogen_receptor->cellular_response Initiates

Caption: Simplified pathway of this compound's biological action.

References

Essential Safety and Logistical Information for Handling Mestranol-d2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical guidance for Mestranol-d2 based on available data for the parent compound, Mestranol. The deuterated form is not expected to have significantly different chemical hazards; however, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work and to conduct a thorough risk assessment.

Mestranol is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, stringent safety protocols are necessary to minimize exposure.

Hazard Classification and Personal Protective Equipment

Proper personal protective equipment (PPE) is the primary barrier against exposure to hazardous chemicals like this compound. The following tables summarize the key hazards and the recommended PPE for handling this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Carcinogenicity Suspected of causing cancer.[1][2][3]
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.[1]
PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile gloves that meet ASTM D6978 standard.[4] The first pair of gloves should be worn under the gown cuff and the second pair over the cuff.[4]Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[5] Double-gloving provides additional protection.
Eye Protection Chemical splash goggles.[5][6] Safety glasses with side shields are not sufficient.[4]Protects against accidental splashes of the compound, especially when in solution.
Body Protection A disposable, long-sleeved gown that has been shown to resist permeability by hazardous drugs. It should close in the back and have elastic or knit cuffs.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection An N95 or higher-level respirator should be used when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[4][5][6] A surgical mask is not sufficient.[4]Protects against inhalation of airborne particles.
Head and Shoe Covers Head, hair, beard, and mustache covers are required.[4] Two pairs of shoe covers should be worn.[4]Provides protection from contact with hazardous drug residue.[4]
Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage location should be clearly labeled and accessible only to authorized personnel.[5]

  • Store locked up.[2]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5]

  • Use a calibrated balance to weigh the required amount of the compound.

  • When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.[5] Work over a disposable absorbent bench pad to contain any potential spills.[5]

3. Decontamination:

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[5]

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5]

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, etc.) and any other solid materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix with other solvent waste streams unless compatibility has been verified.[5]

  • Disposal of Used PPE: Used PPE should be disposed of in accordance with established procedures for hazardous drug waste.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The FDA recommends using a drug take-back program if available.[7][8] If not available, the sealed container with the deactivated drug mixture can be disposed of in the household trash.[7][8]

Emergency Procedures

Spill Control:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent pads.

  • Clean the spill area as per established procedures for hazardous drugs.

  • Collect all contaminated materials in a hazardous waste container.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • After skin contact: Immediately wash with soap and plenty of water and rinse thoroughly.[1][2] Remove contaminated clothing.

  • After eye contact: Rinse the opened eye for several minutes under running water.[1] If symptoms persist, consult a doctor.[1]

  • After swallowing: Immediately call a doctor.[1] Do not induce vomiting.[2]

Visual Guides for Safety and Handling

The following diagrams provide a visual representation of key safety and logistical workflows for handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_end start Start: Task Involving This compound assess_aerosol Potential for Aerosolization? start->assess_aerosol respirator Wear N95 or Higher Respirator assess_aerosol->respirator Yes no_respirator Respirator Not Required (in fume hood) assess_aerosol->no_respirator No assess_splash Potential for Splash? goggles Wear Chemical Splash Goggles assess_splash->goggles Yes gloves Wear Double Nitrile Gloves assess_splash->gloves No respirator->assess_splash no_respirator->assess_splash goggles->gloves gown Wear Protective Gown gloves->gown shoe_covers Wear Double Shoe Covers gown->shoe_covers end_node Proceed with Task shoe_covers->end_node

Caption: PPE Selection Workflow for this compound Handling.

Chemical_Spill_Response spill Chemical Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Appropriate PPE (including respirator) evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Chemical Spill Response Plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.